ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-oxo-3H-benzimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)11-9(12)13/h3-6H,2H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMOPJCGTDGQBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307649 | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41120-23-4 | |
| Record name | 41120-23-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20307649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Executive Summary & Strategic Analysis
The target molecule, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (also known as N-ethoxycarbonyl-2-benzimidazolinone), represents a critical pharmacophore in medicinal chemistry. It serves as a privileged scaffold in the development of 5-HT3 receptor antagonists, substituted benzimidazole anthelmintics, and bioactive heterocyclic carboxamides.
The synthesis of this moiety presents a classic chemoselectivity challenge: differentiating the two equivalent nitrogen atoms of the 2-benzimidazolinone core. The primary technical hurdle is avoiding the formation of the N,N-bis(ethoxycarbonyl) byproduct while ensuring complete conversion of the starting material.
This guide details a high-fidelity protocol for the mono-acylation of 2-benzimidazolinone. The methodology prioritizes stoichiometric control and temperature regulation to achieve a self-validating, scalable process.
Retrosynthetic Logic
The most efficient disconnection relies on nucleophilic acyl substitution. The 2-benzimidazolinone core acts as a nucleophile attacking the electrophilic carbonyl of ethyl chloroformate.
Key Mechanistic Insight: The pKa of the N-H protons in 2-benzimidazolinone is approximately 10-11. Upon mono-acylation, the remaining N-H becomes more acidic due to the electron-withdrawing effect of the adjacent carbamate. However, the steric bulk of the introduced ethyl carbamate group hinders the second attack, provided the reaction temperature is strictly controlled.
Visualization: Retrosynthetic Pathway
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target from commercially available precursors.
Primary Protocol: Direct N-Acylation
This protocol utilizes a weak base (Triethylamine) in an aprotic solvent to minimize proton-transfer rates that could lead to di-acylation.
Reagents & Stoichiometry[1][2][3][4][5]
| Component | Role | Equiv. | Notes |
| 2-Benzimidazolinone | Substrate | 1.0 | Dried under vacuum prior to use.[1] |
| Ethyl Chloroformate | Electrophile | 1.05 | Slight excess to drive completion; limiting reagent logic applies. |
| Triethylamine (Et3N) | Base | 1.2 | Scavenges HCl; must be dry. |
| DMAP | Catalyst | 0.05 | Optional: Accelerates reaction if sluggish at 0°C. |
| Dichloromethane (DCM) | Solvent | -- | Anhydrous; 10-15 volumes relative to substrate. |
Step-by-Step Methodology
-
System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvation: Charge the flask with 2-Benzimidazolinone (1.0 eq) and anhydrous DCM. The starting material may be sparingly soluble; a suspension is acceptable.
-
Base Addition: Add Triethylamine (1.2 eq) in one portion. If using DMAP, add it now. Cool the mixture to 0°C using an ice/water bath.
-
Controlled Acylation:
-
Dilute Ethyl Chloroformate (1.05 eq) in a small volume of DCM.
-
Add this solution dropwise via the addition funnel over 30-45 minutes .
-
Critical Control Point: Maintain internal temperature < 5°C. Rapid addition promotes bis-acylation.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature naturally over 4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC.
-
Endpoint: Disappearance of starting material (Rf ~ 0.4) and appearance of product (Rf ~ 0.6).[2] Bis-acylated byproduct appears at significantly higher Rf.
-
-
Workup (The Self-Validating Purification):
-
Crystallization: The crude residue is often a solid. Recrystallize from Ethanol/Water (9:1) to remove any trace bis-acylated material (which is more soluble in pure ethanol).
Process Flow Diagram
Figure 2: Logical workflow for the synthesis and purification of the target carbamate.
Alternative Route: Cyclization Strategy
If the 2-benzimidazolinone starting material is unavailable, or if the acylation yields inseparable mixtures, the Cyclization Route is the authoritative alternative.
-
Precursors: o-Phenylenediamine + Urea (or Carbonyldiimidazole).
-
Modification: React o-phenylenediamine with ethyl chloroformate first to form the mono-carbamate, then cyclize with CDI. This ensures the ethyl group is installed on the nitrogen before the ring closes, often yielding higher regioselectivity.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following data profile must be met. This acts as a "self-validating system" where the presence of specific signals confirms the structure and excludes byproducts.
Proton NMR (DMSO-d6, 400 MHz)
-
δ 11.5 - 11.8 ppm (s, 1H): Diagnostic Signal. The presence of this broad singlet (N-H) confirms mono-acylation . If this signal is absent, the product is the bis-acylated impurity.
-
δ 7.8 - 7.9 ppm (d, 1H): Aromatic proton adjacent to the carbamate (deshielded by the carbonyl).
-
δ 7.0 - 7.3 ppm (m, 3H): Remaining aromatic protons.
-
δ 4.4 ppm (q, 2H): Methylene of the ethyl group.
-
δ 1.4 ppm (t, 3H): Methyl of the ethyl group.
Infrared Spectroscopy (FT-IR)
-
1750 cm⁻¹: Carbamate C=O stretch (Sharp, strong).
-
1700 cm⁻¹: Cyclic urea C=O stretch (Strong).
-
3100-3200 cm⁻¹: N-H stretch (Broad). Absence indicates bis-acylation.
Melting Point
-
Expected Range: 180°C – 185°C (Decomposition often observed). A sharp melting point indicates high purity; a broad range (< 2°C) suggests contamination with the starting material.
References
-
Synthesis of Benzimidazolone Derivatives:Journal of Medicinal Chemistry, "Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists." (Turconi et al.)
- Relevance: Establishes the biological importance and general synthetic routes for this scaffold.
-
(Verified via NIH/PubMed)
-
Acylation Methodologies: Organic Letters, "Intramolecular N-arylations of ureas to form benzimidazol-2-ones."[5]
- Relevance: Provides context on constructing the core and subsequent functionaliz
-
Solvent Effects on Chloroformates:International Journal of Molecular Sciences, "LFER Studies Evaluating Solvent Effects on Ethyl Chloroform
- Relevance: Justifies the use of DCM over protic solvents to prevent solvolysis of the reagent.
-
Process Scale-Up Considerations: Google Patents, "Method for producing imidazole-2-carboxylate derivative." (JP2017066077A)[4][6]
- Relevance: Highlights the cooling efficiency issues and yield drops at scale, validating the requirement for slow addition
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TW201502124A - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Benzimidazolone synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a Versatile Starting Material
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a pivotal starting material in modern synthetic organic and medicinal chemistry. The benzimidazolone core is a privileged scaffold, forming the structural basis for numerous biologically active compounds.[1][2] This guide will elucidate the synthesis, physicochemical properties, and key chemical transformations of the title compound, with a strong emphasis on the mechanistic rationale behind its reactivity. Detailed, field-proven protocols for its preparation and subsequent derivatization are provided, empowering researchers to leverage this versatile building block in their synthetic endeavors. The applications of this compound in the synthesis of pharmacologically relevant molecules, particularly as a precursor to potent receptor antagonists, will be a central focus.
Introduction: The Significance of the Benzimidazolone Scaffold
The benzimidazolone nucleus is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets through hydrogen bonding and π-stacking interactions.[2] This heterocyclic system is a key structural component in a variety of approved drugs, including the antipsychotics droperidol and benperidol, the antiemetic domperidone, and the serotonin modulator flibanserin.[2] The versatility of the benzimidazolone scaffold has led to its exploration in the development of agents with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antidiabetic, analgesic, and anticancer properties.[2]
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate serves as an elegantly functionalized derivative of the parent benzimidazolone. The introduction of the ethoxycarbonyl group at the N-1 position not only modifies the electronic properties of the heterocyclic system but also provides a crucial handle for further synthetic manipulations, making it an invaluable starting material for the construction of complex molecular architectures.
Synthesis and Physicochemical Properties
Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
The most direct and widely employed method for the synthesis of the title compound is the N-acylation of 2-oxo-2,3-dihydro-1H-benzimidazole (also known as 1,3-dihydro-2H-benzimidazol-2-one). This reaction typically involves the deprotonation of the benzimidazolone with a suitable base, followed by quenching with an acylating agent, in this case, ethyl chloroformate.
Expert Insight: The choice of base and solvent system is critical for achieving high yields and purity. A moderately strong base is required to deprotonate the N-H of the benzimidazolone (pKa ≈ 10-11). While stronger bases like sodium hydride can be used, they may lead to side reactions if not handled with care. The use of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) offers a good balance of reactivity and operational simplicity.
Workflow for the Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate:
Sources
Methodological & Application
The Versatile Synthon: Ethyl 2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic deployment of functionalized heterocyclic scaffolds is paramount for the efficient construction of complex molecular architectures. Among these, the benzimidazolone core holds a privileged position, frequently appearing in a myriad of biologically active compounds. This guide delves into the synthetic utility of a particularly valuable derivative: ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate . We will explore its role as a versatile building block, a potential reagent in advanced catalytic transformations, and a masked precursor for the benzimidazolone moiety. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent's unique reactivity profile.
Introduction: Unveiling a Privileged Scaffold
The benzimidazolone nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with diverse therapeutic applications, including antiulcer, antihypertensive, antiviral, and anticancer agents.[1] The introduction of an ethoxycarbonyl group at the N1-position, affording ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, modulates the electronic properties of the heterocyclic system, opening up unique avenues for its application in synthesis. This N-acylation enhances the electrophilicity of the benzimidazolone core and provides a handle for further functionalization or controlled deprotection.
This guide will provide a comprehensive overview of the synthesis of this key intermediate, followed by detailed protocols and mechanistic insights into its application in N-alkylation reactions. We will then explore its potential, based on related systems, in modern synthetic methodologies such as cross-coupling and C-H functionalization, and its prospective role as a carbonylating agent.
Synthesis of the Core Reagent
The preparation of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is typically achieved through the reaction of a suitable o-phenylenediamine with a carbonyl source. A common and efficient method involves the condensation of o-phenylenediamine with ethyl chloroformate.[2]
Protocol 2.1: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Reaction Scheme:
Caption: Synthesis of the title compound.
Materials:
-
o-Phenylenediamine
-
Ethyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of o-phenylenediamine (1.0 eq) in pyridine (0.2 M) at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 70 °C for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove pyridine.
-
Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a solid.
Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction. The elevated temperature facilitates the cyclization to the benzimidazolone core. The work-up procedure is designed to remove the pyridine and any remaining starting materials, and the final purification by column chromatography ensures the isolation of the pure product.
Application as a Building Block: N-Alkylation Reactions
The presence of a proton at the N3 position allows for facile deprotonation and subsequent alkylation, making ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate an excellent substrate for introducing a wide range of substituents. The ethoxycarbonyl group at N1 serves to activate the N3-H for deprotonation and can be retained or removed in a later step.
Protocol 3.1: N-Alkylation of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
This protocol is adapted from the synthesis of Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate.[1]
Reaction Scheme:
Caption: General N-Alkylation workflow.
Materials:
-
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (1.0 eq)
-
Alkyl halide (e.g., N-(3-bromopropyl)phthalimide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Tetra-n-butylammonium bromide (TBAB, 0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (1.0 eq) in DMF (0.05 M), add K₂CO₃ (2.0 eq), TBAB (0.1 eq), and the alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove DMF.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the N3-alkylated product.[1]
Causality and Trustworthiness:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the N3-H of the benzimidazolone.
-
Phase-Transfer Catalyst: TBAB is used as a phase-transfer catalyst to facilitate the reaction between the solid K₂CO₃ and the dissolved reactants.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the potassium cation and promoting the nucleophilicity of the deprotonated benzimidazolone.
-
Self-Validation: The progress of the reaction can be easily monitored by TLC by observing the disappearance of the starting material and the appearance of a new, less polar product spot. The final product can be fully characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
| Entry | Alkyl Halide | Product | Yield | Reference |
| 1 | N-(3-bromopropyl)phthalimide | Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate | Not explicitly stated, but crystals were isolated for analysis | [1] |
Potential Applications in Advanced Synthesis
While specific, detailed protocols for the use of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in cross-coupling and C-H functionalization reactions are not yet widely reported, the reactivity of analogous N-acyl and N-carbamoyl heterocyclic systems provides a strong basis for its potential in these areas.
As a Substrate in Palladium-Catalyzed Cross-Coupling Reactions
The benzimidazolone scaffold can be halogenated to introduce a handle for cross-coupling reactions. The N-ethoxycarbonyl group can serve as a directing group or simply as a protecting group that can be removed after the coupling reaction. The development of efficient ligands has been crucial for the success of Pd-catalyzed N-arylation reactions.[3]
Conceptual Workflow:
Caption: Conceptual workflow for cross-coupling.
Expert Insight: The electronic nature of the N-ethoxycarbonyl group can influence the oxidative addition step in a palladium-catalyzed cycle. Researchers should consider that this electron-withdrawing group might necessitate more electron-rich ligands to facilitate the initial C-X bond activation.
As a Substrate in Rhodium-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation is a powerful tool for the direct functionalization of heterocycles. The N-ethoxycarbonyl group can potentially act as a directing group in such transformations, guiding the catalyst to a specific C-H bond. Rhodium catalysts, in particular, have shown great promise in the C-H functionalization of various nitrogen-containing heterocycles.[4][5]
Plausible Mechanistic Rationale: The carbonyl oxygen of the ethoxycarbonyl group could coordinate to the rhodium center, forming a metallacycle intermediate that positions the catalyst for the activation of a nearby C-H bond, most likely at the C7 position of the benzimidazolone ring.
As a Carbonylating Agent for the Synthesis of Ureas
N-Acyl and N-carbamoyl heterocycles, such as N,N'-carbonyldiimidazole (CDI), are well-established reagents for the synthesis of ureas.[6] Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate shares structural similarities with these reagents and could potentially serve as a stable, crystalline alternative for the synthesis of unsymmetrical ureas.
Proposed Reaction Pathway:
Caption: Proposed pathway for urea synthesis.
Experimental Consideration: The reaction would likely proceed by the initial attack of a primary or secondary amine on the exocyclic carbonyl of the ethoxycarbonyl group, leading to the formation of a carbamoylbenzimidazolone intermediate. Subsequent attack by a second amine would then displace benzimidazolone to furnish the unsymmetrical urea. The reaction conditions would need to be optimized to control the reactivity and prevent the formation of symmetrical urea byproducts.
The Ethoxycarbonyl Group as a Protecting Group and its Removal
The ethoxycarbonyl group can be viewed as a protecting group for the N1-position of the benzimidazolone. Its removal regenerates the free N-H, which can be useful for subsequent synthetic manipulations or for revealing the final pharmacophore.
Protocol 5.1: Deprotection of the N-Ethoxycarbonyl Group
The cleavage of an ethoxycarbonyl group is typically achieved under basic or acidic conditions. Basic hydrolysis is a common method.
Reaction Scheme:
Caption: General deprotection scheme.
Materials:
-
N-Ethoxycarbonyl benzimidazolone derivative
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the N-ethoxycarbonyl benzimidazolone derivative in a mixture of MeOH and water.
-
Add an excess of NaOH or LiOH (e.g., 5 equivalents).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and remove the MeOH under reduced pressure.
-
Acidify the aqueous residue to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the deprotected benzimidazolone.
Rationale: The hydroxide ion attacks the carbonyl carbon of the ethoxycarbonyl group, leading to the formation of an unstable intermediate that collapses to release carbon dioxide, ethanol, and the deprotonated benzimidazolone. Acidification in the work-up protonates the benzimidazolone anion to give the final product.
Conclusion and Future Outlook
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a valuable and versatile reagent in organic synthesis. Its utility as a building block for N-alkylation is well-established, providing a straightforward entry to a variety of substituted benzimidazolones. While its application in more advanced catalytic reactions such as cross-coupling and C-H functionalization is still emerging, the reactivity of analogous systems suggests significant potential. Furthermore, its prospective use as a carbonylating agent for urea synthesis warrants further investigation. The ability to readily introduce and remove the N-ethoxycarbonyl group adds to its strategic importance in multi-step synthetic campaigns. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, we anticipate that the full synthetic potential of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate will be increasingly realized.
References
-
Belaziz, D., Kandri Rodi, Y., Kandri Rodi, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o641–o642. [Link]
- Gravatt, G. L., Baguley, B. C., Wilson, W. R., & Denny, W. A. (1994). DNA-directed alkylating agents. 7. Synthesis and antitumor activity of analogues of tallimustine (pibenzimol). Journal of Medicinal Chemistry, 37(25), 4338–4345.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical Reviews, 103(3), 893–930.
- Kim, K. H., Kim, J. A., Park, H. J., & Park, J. Y. (1996). Synthesis and biological evaluation of new benzimidazole derivatives as antifungal agents. Archives of Pharmacal Research, 19(4), 289–294.
-
Chen, Y., Zhang, R., Peng, Q., Xu, L., & Pan, X. (2017). Rhodium(III)-Catalyzed Directed C−H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles. Chemistry–An Asian Journal, 12(21), 2804–2808. [Link]
- Roth, G. J., Lantry, L. E., & Hsi, J. D. (1997). Synthesis and anti-ulcer activity of some new 2-(pyridinylmethylsulfinyl)benzimidazoles. Journal of Medicinal Chemistry, 40(11), 1648–1655.
- Zarrinmayeh, H., Zimmerman, D. M., Cantrell, B. E., Schober, D. A., Bruns, R. F., Giera, D. D., ... & Ornstein, P. L. (1998). Synthesis and in vitro pharmacology of a series of 1-and 3-substituted benzimidazol-2-ones as novel and selective antagonists for the human adenosine A1 receptor. Journal of Medicinal Chemistry, 41(16), 2991–2999.
- Spasov, A. A., Yozhitsa, I. N., Bugaeva, L. I., & Anisimova, V. A. (1999). Benzimidazole derivatives: new generation of anxiolytics. Pharmaceutical Chemistry Journal, 33(6), 289–302.
-
Ölgen, S., Altan, M., & Karatay, A. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(3), 3376-3387. [Link]
- Bai, Y., Lu, J., Shi, Z., & Yang, B. (2001). Synthesis and characterization of novel benzimidazole-containing poly(aryl ether ketone)s. Polymer, 42(21), 8615–8621.
- Hasegawa, M., Tsuchida, E., & Yamamoto, K. (1999). Synthesis of poly(benzimidazole)s by direct polycondensation of dicarboxylic acids with tetramines using phosphorus pentoxide/methanesulfonic acid as the condensing agent and solvent. Polymer Journal, 31(10), 837–841.
- Bouwman, E., Driessen, W. L., & Reedijk, J. (1990). Transition metal complexes of N-substituted imidazoles. Coordination Chemistry Reviews, 104(2), 143–173.
- Belaziz, D., Kandri Rodi, Y., Hasnaoui, A., El Ammari, L., & Essassi, E. M. (2013). Synthesis and characterization of new macrocycles derived from 1,3-dipropargylbenzimidazol-2-one. Journal of Chemical Crystallography, 43(10), 528–533.
- Taubert, A., Wiesbrock, F., & Schubert, U. S. (2002). Synthesis and characterization of 1, 2-benzisothiazol-3 (2 H)-one derivatives. Monatshefte für Chemie/Chemical Monthly, 133(12), 1511–1522.
- Davis, M. (1972). Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43–99.
- Elgazwy, A. S. H., & Abdel-Sattar, E. (2003). Synthesis of some new 1, 2-benzisothiazol-3-one derivatives with expected biological activity.
-
Ouzid, Y., Kandri Rodi, Y., Chakroune, S., Ouazzani Chahdi, F., & Essassi, E. M. (2022). Synthesis of various benzimidazolone derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(2), 29-35. [Link]
- Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879.
- Diao, X., Wang, Y., Jiang, Y., & Ma, D. (2009). CuI/l-Proline Catalyzed Coupling of Aqueous Ammonia with 2-Iodoacetanilides and 2-Iodophenylcarbamates: A Convenient Synthesis of Substituted 1H-Benzimidazoles and 1,3-Dihydrobenzimidazol-2-ones. The Journal of Organic Chemistry, 74(20), 7974–7977.
- Prakash, O., Batra, H., Kaur, H., Sharma, P. K., Sharma, V., Singh, S. P., & Moriarty, R. M. (2001).
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research, 44(2), 133-145. [Link]
- Sharma, S., & Han, S. (2017). Recent advances in rhodium-catalyzed C–H functionalization.
Sources
- 1. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: Synthesis of Benzimidazole Derivatives from Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Abstract
This comprehensive guide details the synthetic utility of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a versatile N1-protected benzimidazol-2-one, as a strategic starting material for the synthesis of a diverse array of benzimidazole derivatives. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and strategic guidance for leveraging this building block. We will explore three principal transformations: regioselective N3-alkylation, subsequent N1-decarboxylation to yield N-monosubstituted benzimidazolones, and the conversion of the 2-oxo functionality into a 2-chloro group, a key precursor for further functionalization.
Introduction: The Benzimidazole Scaffold and the Strategic Role of N-Acyl Protection
The benzimidazole ring system, a fusion of benzene and imidazole, is a privileged heterocyclic motif in drug discovery. Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antiulcer, anticancer, and antiviral properties.[2][3] The synthesis of specifically substituted benzimidazoles is therefore a critical task in medicinal chemistry.
Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate serves as an excellent starting point for controlled derivatization. The parent compound, 1,3-dihydro-2H-benzimidazol-2-one, possesses two reactive N-H protons, which can lead to mixtures of N,N'-disubstituted or N-monosubstituted products upon alkylation. The presence of the electron-withdrawing ethoxycarbonyl group at the N1 position serves two crucial functions:
-
It protects the N1 position, preventing reaction at this site.
-
It increases the acidity of the remaining N3 proton, facilitating clean and regioselective alkylation at the N3 position.
This guide will provide the protocols to exploit this reactivity for the synthesis of valuable benzimidazole intermediates.
Overview of Synthetic Pathways
The strategic utility of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate is illustrated in the following synthetic map. The starting material can be selectively functionalized at the N3 position, followed by removal of the N1 protecting group, and finally, activation of the C2 position for nucleophilic attack.
Caption: Key synthetic transformations starting from ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate.
Protocol I: Regioselective N3-Alkylation
Principle and Mechanistic Insight: The N-alkylation of the N1-acylated benzimidazol-2-one occurs selectively at the N3 position. The electron-withdrawing ethoxycarbonyl group at N1 decreases the electron density of the ring system and significantly increases the acidity of the N3 proton. Consequently, a moderately strong base can deprotonate the N3 position to form a nucleophilic anion, which then attacks the alkylating agent (R-X) in a standard SN2 reaction. Common bases include sodium hydride (NaH) for complete deprotonation or potassium carbonate (K₂CO₃) under phase-transfer conditions or in a polar aprotic solvent like DMF.
A specific application of this reaction is the synthesis of ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate, a complex building block for further elaboration.[4]
Detailed Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Expertise Note: The use of NaH ensures irreversible deprotonation, driving the reaction to completion. For less reactive alkyl halides or more sensitive substrates, a weaker base like potassium carbonate (K₂CO₃, 2-3 eq) can be used, often at elevated temperatures (50-80 °C).
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Representative N3-Alkylation Reactions
| Alkylating Agent (R-X) | Base | Solvent | Temperature | Typical Yield |
| N-(3-Bromopropyl)phthalimide | K₂CO₃ | DMF | 80 °C | Good to Excellent |
| Benzyl Bromide | NaH | THF/DMF | RT | > 90% |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | Reflux | > 85% |
| Allyl Bromide | NaH | DMF | 0 °C to RT | > 90% |
Protocol II: N1-Decarboxylation to 1-Alkyl-1,3-dihydro-2H-benzimidazol-2-ones
Principle and Mechanistic Insight: The ethyl carbamate group at the N1 position can be removed via basic hydrolysis (saponification). This reaction proceeds through the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the formation of an unstable tetrahedral intermediate. Subsequent collapse of this intermediate eliminates ethanol and forms a carbamic acid, which rapidly decarboxylates to yield the N1-unsubstituted benzimidazolone. This protocol is effective for products obtained from Protocol I, yielding 1-alkyl-1,3-dihydro-2H-benzimidazol-2-ones. This deprotection is analogous to the base-labile nature of N-acetyl groups on similar heterocyclic systems.[5]
Caption: Workflow for N1-decarboxylation via basic hydrolysis.
Detailed Protocol:
-
Dissolution: In a round-bottom flask, dissolve the ethyl 3-alkyl-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate (1.0 eq) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, 2-4 eq, e.g., 2M solution).
-
Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize with aqueous hydrochloric acid (e.g., 2M HCl) to pH ~7.
-
Expertise Note: The product will often precipitate out of the solution upon neutralization.
-
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
Extraction (if no precipitate): If the product remains in solution, remove the ethanol under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent like dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization if necessary. A similar saponification step is used in the synthesis of related benzimidazole butyric acids.[6]
Protocol III: Conversion to 2-Chloro-1-alkyl-1H-benzimidazoles
Principle and Mechanistic Insight: The 2-oxo group of a benzimidazolone is essentially a cyclic amide (a lactam). This group can be converted into a highly reactive 2-chloro group using a strong dehydrating and chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction likely proceeds via the activation of the carbonyl oxygen by POCl₃, forming a good leaving group. Subsequent attack by a chloride ion and elimination furnishes the 2-chloro-1-alkyl-1H-benzimidazole. This product is an exceptionally valuable intermediate, as the 2-chloro substituent can be readily displaced by a wide range of nucleophiles (amines, thiols, alcohols, etc.), enabling the synthesis of diverse 2-substituted benzimidazoles.
Caption: Conversion of benzimidazol-2-one to 2-chlorobenzimidazole.
Detailed Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to neutralize HCl fumes), place the 1-alkyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. POCl₃ can serve as both the reagent and the solvent.
-
Trustworthiness Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. All glassware must be thoroughly dried.
-
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) for 2-5 hours. The reaction mixture typically becomes a clear solution.
-
Reaction Monitoring: Monitor the reaction by TLC (after careful quenching of an aliquot).
-
Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cool the residue in an ice bath and very slowly add crushed ice or ice-cold water to decompose any remaining POCl₃. This is a highly exothermic process.
-
Basification: Once the quenching is complete, carefully neutralize the acidic solution by adding a concentrated base, such as aqueous NaOH or solid K₂CO₃, until the pH is basic (pH 8-9). This will precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude 2-chlorobenzimidazole derivative can be used directly or recrystallized from a suitable solvent (e.g., ethanol/water). This procedure is a well-established method for generating 2-chlorobenzimidazoles from their corresponding benzimidazol-2-ones.[7]
References
-
Belaziz, D., Kandri Rodi, Y., Kandri Rodi, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o641–o642. [Link]
-
Coufal, P., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]
-
Gaba, M., et al. (2015). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
- Kune, C. (2014). Preparation method of 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid.
-
Patil, P. S., et al. (2016). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica. [Link]
-
Shaaban, M. R., et al. (2017). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. MDPI. [Link]
-
Various Authors. (2020). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN102603650A - Preparation method of 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid - Google Patents [patents.google.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the N-Alkylation of Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
This technical guide provides a detailed protocol and expert insights for the N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate. This reaction is a cornerstone in the synthesis of a diverse array of biologically active molecules, making its mastery essential for researchers in medicinal chemistry and drug development.[1][2][3][4][5]
Introduction: The Significance of N-Alkylated Benzimidazolones
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.[2][3][4] The functionalization of the benzimidazolone nucleus, particularly through N-alkylation, allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[6][7] The target molecule, ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate, provides a versatile starting material for the introduction of various alkyl groups at the N-3 position, leading to the generation of novel chemical entities for drug discovery programs.
Reaction Mechanism and Theoretical Framework
The N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate proceeds via a nucleophilic substitution reaction, typically following an Sₙ2 mechanism. The reaction involves the deprotonation of the weakly acidic N-H proton of the benzimidazolone ring by a suitable base to form a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group and forming the desired N-alkylated product.
Caption: General reaction mechanism for the N-alkylation of benzimidazolone.
Experimental Protocol: N-Alkylation using Phase-Transfer Catalysis
This protocol is based on a well-established method for the N-alkylation of the target substrate, employing phase-transfer catalysis for enhanced reactivity and milder reaction conditions.[8][9]
Materials and Reagents
-
Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
-
Alkylating agent (e.g., N-(3-bromopropyl)phthalimide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetra-n-butylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate (1.0 eq.), potassium carbonate (2.0 eq.), and tetra-n-butylammonium bromide (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.05 M).
-
Addition of Alkylating Agent: To the stirring suspension, add the alkylating agent (1.1 eq.).
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-12 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[8]
Caption: Experimental workflow for the N-alkylation protocol.
Discussion of Key Reaction Parameters and Optimization Strategies
The success of the N-alkylation reaction is highly dependent on the judicious choice of base, solvent, and alkylating agent. The following table summarizes key parameters and provides insights for optimizing the reaction.
| Parameter | Recommended | Alternatives | Rationale and Expert Insights |
| Base | Potassium carbonate (K₂CO₃) | Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃), Potassium hydroxide (KOH) | K₂CO₃ is a mild and cost-effective base suitable for this reaction.[8] For less reactive alkylating agents or to accelerate the reaction, stronger bases like NaH can be used, but require strictly anhydrous conditions. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility in organic solvents. |
| Solvent | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | DMF and DMSO are excellent polar aprotic solvents that can dissolve the benzimidazolone anion and promote the Sₙ2 reaction.[10] Acetonitrile is a greener alternative but may require higher temperatures.[11] |
| Alkylating Agent | Alkyl bromides or iodides | Alkyl chlorides, tosylates, or mesylates | The reactivity of the leaving group follows the order I > Br > OTs > OMs > Cl.[12] Alkyl bromides offer a good balance of reactivity and stability. For less reactive systems, converting an alcohol to a tosylate or mesylate is a common strategy. |
| Catalyst | Tetra-n-butylammonium bromide (TBAB) | Other quaternary ammonium salts (e.g., Aliquat 336) | The phase-transfer catalyst facilitates the transfer of the benzimidazolone anion from the solid phase (K₂CO₃) to the organic phase where the reaction occurs, thereby increasing the reaction rate.[13][14] |
| Temperature | Room Temperature | 35-100 °C | The reaction can often be performed at room temperature, which is advantageous for minimizing side reactions.[8] However, for less reactive substrates, heating may be necessary to drive the reaction to completion.[13] |
Troubleshooting Common Issues
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a stronger base (e.g., NaH), or a more reactive alkylating agent (e.g., an alkyl iodide). Ensure all reagents and solvents are anhydrous, as water can quench the base and the anionic intermediate.
-
Side Reactions: While N-alkylation is generally favored for this substrate, the possibility of O-alkylation at the carbonyl oxygen exists, though it is electronically disfavored. If O-alkylation is observed, using a less polar solvent or a bulkier base may help to favor N-alkylation. Dialkylation is not a concern for this specific starting material due to the presence of the ethyl carboxylate group on the other nitrogen.
-
Difficult Purification: If the product is difficult to separate from the starting material, consider using a different eluent system for column chromatography or recrystallization.
Alternative Synthetic Routes
While the phase-transfer catalysis method is robust, other synthetic strategies can be employed for the N-alkylation of benzimidazolones:
-
Classical Williamson Synthesis: This involves the use of a strong base like sodium hydride in an anhydrous solvent like THF or DMF to generate the benzimidazolone anion, followed by the addition of the alkylating agent.[15][16]
-
Mitsunobu Reaction: This method allows for the N-alkylation of the benzimidazolone with an alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This reaction is particularly useful for introducing secondary alkyl groups.
Conclusion
The N-alkylation of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate is a versatile and crucial transformation in the synthesis of novel benzimidazolone derivatives for drug discovery. The provided protocol utilizing phase-transfer catalysis offers a reliable and efficient method for achieving this transformation. By understanding the underlying reaction mechanism and the influence of key reaction parameters, researchers can effectively troubleshoot and optimize this reaction to access a wide range of N-alkylated benzimidazolones for further biological evaluation.
References
- CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google P
-
Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - MDPI. (URL: [Link])
-
(PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles - ResearchGate. (URL: [Link])
-
Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC. (URL: [Link])
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones | ACS Omega. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATA - ResearchGate. (URL: [Link])
-
Medicinal chemistry of benzimidazole, a versatile pharmacophore. (URL: [Link])
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. (URL: [Link])
-
Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed. (URL: [Link])
-
Benzimidazolone synthesis - Organic Chemistry Portal. (URL: [Link])
-
Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table - ResearchGate. (URL: [Link])
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC - NIH. (URL: [Link])
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. (URL: [Link])
-
Ethyl 2-oxo-3-(3-phthalimidoprop-yl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxyl-ate. (URL: [Link])
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PubMed Central. (URL: [Link])
-
Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - RSC Publishing. (URL: [Link])
-
N‐Alkylation of benzimidazole. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Industrial Phase-Transfer Catalysis. (URL: [Link])
-
(PDF) Medicinal chemistry of benzimidazole, a versatile pharmacophore - ResearchGate. (URL: [Link])
-
Williamson Ether Synthesis - YouTube. (URL: [Link])
-
N alkylation at sp 3 Carbon Reagent Guide. (URL: [Link])
-
Benzimidazole: A Milestone in the Field of Medicinal Chemistry - Bentham Science Publisher. (URL: [Link])
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC - NIH. (URL: [Link])
-
Williamson Ether Synthesis. (URL: [Link])
Sources
- 1. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 12. francis-press.com [francis-press.com]
- 13. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson ether synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Notes: Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Abstract
The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant therapeutic agents.[1][2] This application note focuses on a key derivative, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate , a versatile intermediate for the synthesis of diverse compound libraries. We will explore its strategic importance, provide detailed synthetic protocols for its preparation and subsequent derivatization, and discuss its application in the development of potent bioactive molecules, particularly focusing on kinase inhibitors and receptor antagonists. The protocols herein are designed to be self-validating, incorporating essential characterization and purification steps to ensure scientific rigor.
Introduction: The Strategic Value of the Benzimidazolone Core
The benzimidazole heterocycle is a bicyclic aromatic system that effectively mimics the structure of purines, allowing it to interact with a wide range of biological targets through mechanisms like hydrogen bonding and π-π stacking.[3] This inherent bioactivity has led to the development of drugs for hypertension, cancer, and parasitic infections.[1]
The 2-oxo-benzimidazole, or benzimidazolone, substructure is of particular interest. The carbonyl group acts as a key hydrogen bond acceptor, a feature exploited in the design of potent enzyme inhibitors.[4] Our focus, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (hereafter 1 ), offers distinct advantages for drug discovery campaigns:
-
Strategic N-1 Protection/Activation: The ethoxycarbonyl group at the N-1 position serves a dual role. It protects the N-1 nitrogen from unwanted side reactions while simultaneously activating the N-3 position for subsequent functionalization. This directed reactivity is crucial for building molecular complexity in a controlled manner.
-
Versatile N-3 Functionalization: The proton at the N-3 position is readily removed by a mild base, generating a nucleophilic anion. This allows for straightforward alkylation, arylation, or acylation, enabling the systematic exploration of the chemical space around the core scaffold.[5]
-
Proven Bioactivity: Derivatives of this scaffold have demonstrated high potency against various targets, including 5-HT3 receptors and p38 MAP kinase, validating its utility in drug design.[6][7]
Synthesis and Derivatization Workflows
The following sections provide detailed, field-proven protocols for the synthesis of the core scaffold 1 and a representative N-3 alkylated derivative. The causality behind key steps, such as the choice of base and solvent, is explained to provide deeper insight for the practicing chemist.
Protocol 1: Synthesis of the Core Scaffold (1)
This protocol details the N-acylation of 1,3-dihydro-2H-benzimidazol-2-one. The use of a polar aprotic solvent like DMF facilitates the dissolution of the starting material and the intermediate salt, while a base like potassium carbonate is sufficient to deprotonate the amide nitrogen for reaction with ethyl chloroformate.
Caption: Workflow for the synthesis of the core scaffold (1).
Experimental Procedure:
-
To a stirred solution of 1,3-dihydro-2H-benzimidazol-2-one (10.0 g, 74.5 mmol) in anhydrous DMF (150 mL), add potassium carbonate (12.4 g, 89.4 mmol) in one portion.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the suspension to 0 °C using an ice bath. Add ethyl chloroformate (7.8 mL, 82.0 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane).
-
Upon completion, pour the reaction mixture into ice-cold water (500 mL).
-
A white precipitate will form. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 100 mL) and a small amount of cold diethyl ether.
-
Dry the product under high vacuum to afford ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (1) as a white solid.
Data Summary Table:
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) δ | 8.10 (d, 1H), 7.30-7.15 (m, 3H), 4.50 (q, 2H), 1.45 (t, 3H) |
| MS (ESI+) m/z | 207.07 [M+H]⁺ |
Protocol 2: N-3 Alkylation - Synthesis of a Bioactive Derivative (2)
This protocol demonstrates the utility of scaffold 1 by synthesizing ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (2) , a compound whose structure has been confirmed by X-ray crystallography.[5][8] The reaction proceeds via an Sₙ2 mechanism, where the N-3 anion of the benzimidazolone displaces the bromide from the alkylating agent. The inclusion of a phase-transfer catalyst (TBAB) is a field-proven technique to enhance reaction rates in solid-liquid systems.
Caption: Experimental workflow for N-3 alkylation of scaffold 1.
Experimental Procedure: [5]
-
Combine scaffold 1 (0.20 g, 0.97 mmol), potassium carbonate (0.28 g, 1.94 mmol), and tetra-n-butylammonium bromide (TBAB, 0.03 g, 0.1 mmol) in a round-bottom flask.
-
Add anhydrous DMF (20 mL) to the flask.
-
Add N-(3-bromopropyl)phthalimide (0.28 g, 1.07 mmol) to the stirred suspension.
-
Continue stirring at room temperature for 6 hours. Monitor the reaction by TLC.
-
After completion, remove the inorganic salts by filtration through a pad of Celite®, washing with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude residue.
-
Self-Validation/Purification: Purify the residue by column chromatography on silica gel using an ethyl acetate/hexane (1:2 v/v) gradient as the eluent.[5]
-
Combine the fractions containing the desired product and evaporate the solvent to yield product 2 as a crystalline solid.
Expected Analytical Data for Product 2: [5][8]
| Parameter | Value |
| Molecular Formula | C₂₁H₁₉N₃O₅ |
| Molecular Weight | 393.39 |
| Appearance | Colorless crystals |
| ¹H NMR (CDCl₃) | Signals corresponding to benzimidazolone, phthalimide, ethoxy, and propyl linker protons. |
| MS (ESI+) m/z | 394.13 [M+H]⁺ |
| Key Feature | The two ring systems (benzimidazolone and phthalimide) are nearly orthogonal, with a dihedral angle of approximately 82.4°.[8] |
Applications in Target-Oriented Drug Discovery
The true value of scaffold 1 is realized in its application as a template for generating libraries of compounds for screening against specific biological targets. The N-3 position is a critical vector for exploring structure-activity relationships (SAR).
Case Study: p38 MAP Kinase Inhibitors
The p38 MAP kinase is a crucial enzyme in the signal transduction cascade that regulates the production of pro-inflammatory cytokines. Its inhibition is a therapeutic strategy for inflammatory diseases.[9] The benzimidazolone core is a validated pharmacophore for p38 inhibition.
-
Mechanism of Action Insight: The carbonyl oxygen of the benzimidazolone core acts as a critical hydrogen bond acceptor, interacting with the backbone NH of Met109 in the hinge region of the p38 ATP-binding site.[4] This interaction is analogous to the role of the pyridine nitrogen in classic pyridinylimidazole inhibitors.
-
SAR Rationale: Starting with scaffold 1 , medicinal chemists can synthesize a library of analogues by introducing various substituents at the N-3 position. The goal is to introduce moieties that can form additional favorable interactions with other regions of the ATP-binding site, thereby increasing potency and selectivity. This rational design approach, guided by structural biology, has been successfully used to develop potent benzimidazolone-based p38 inhibitors.
Caption: SAR logic for developing benzimidazolone-based p38 kinase inhibitors.
Other Therapeutic Applications
The versatility of the scaffold extends to other target classes:
-
5-HT3 Receptor Antagonists: A series of amides and esters derived from 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid have been synthesized and shown to possess nanomolar potency as 5-HT3 receptor antagonists, useful for treating nausea and vomiting.[7]
-
Anti-inflammatory Agents: Beyond p38 kinase, benzimidazole derivatives influence inflammation through various mechanisms, and SAR studies consistently show that substitutions at the N-1 and C-2 positions are critical for activity.[10][11] Scaffold 1 provides a fixed, optimized N-1 substituent, allowing researchers to focus on modifications at other positions.
-
Anticancer and Antiviral Agents: The benzimidazole scaffold is a common feature in a wide range of anticancer and antiviral compounds, highlighting its broad therapeutic potential.[5][12][13]
Conclusion
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is more than a simple chemical; it is a strategic tool for medicinal chemists. Its synthesis is straightforward, and its unique chemical reactivity allows for the controlled and systematic development of novel derivatives. The proven success of the benzimidazolone core in potent, selective inhibitors and antagonists underscores the value of this scaffold. The protocols and insights provided in this note are intended to empower researchers to leverage this versatile building block in their own drug discovery and development programs.
References
-
Belaziz, D., Kandri Rodi, Y., Kandri Rodi, A., Essassi, E. M., Saadi, M., & El Ammari, L. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o641–o642. [Link]
- Boinapally, S., et al. (2013). Process for the preparation of benzimidazole derivatives and salts thereof.
-
Li, Y., Geng, J., Zhang, Y., & Yu, K. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Pharmaceuticals (Basel, Switzerland), 12(4), 146. [Link]
-
Dombroski, M. A., et al. (2006). Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(21), 5539–5543. [Link]
-
Turconi, M., et al. (1991). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 34(1), 131–137. [Link]
-
Budzik, B., et al. (2011). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters, 2(11), 815–820. [Link]
- Wang, X., et al. (2009). Alkylation reaction method of benzimidazoles compounds.
-
Al-Sanea, M. M., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 15(7), 843. [Link]
-
Shaikh, A., et al. (2025). BENZIMIDAZOLE SCAFFOLD: A PRIVILEGED CORE FOR DIVERSE PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]
-
Dombroski, M. A., et al. (2004). Benzimidazolone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 919–923. [Link]
-
Kumar, U., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
-
Belaziz, D., et al. (2013). Ethyl 2-oxo-3-(3-phthalimidoprop-yl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o641-2. [Link]
- Kim, H., et al. (2015). Method for preparation of benzimidazole derivatives.
-
Al-Blewi, F. F., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103512. [Link]
-
van der Woude, L., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 735467. [Link]
-
Aly, A. A., et al. (2021). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 68(11), 2004-2016. [Link]
-
Rajasekhar, S., et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. [Link]
-
Zhao, G., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Topics in Medicinal Chemistry, 13(15), 1836-1851. [Link]
-
Sharma, R., et al. (2019). An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Current Microwave Chemistry, 6(2), 114-126. [Link]
-
Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15–22. [Link]
-
Khokra, S. L., et al. (2011). Benzimidazole An Important Scaffold In Drug Discovery. Asian Journal of Biochemical and Pharmaceutical Research. [Link]
-
Regan, J., et al. (2003). p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. [Link]
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 2-oxo-3-(3-phthalimidoprop-yl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in the Synthesis of High-Performance Polymers
Introduction: The Benzimidazolone Moiety as a Cornerstone for Thermally Stable Polymers
In the relentless pursuit of advanced materials, the incorporation of rigid, heterocyclic structures into polymer backbones has emerged as a highly effective strategy for developing polymers with exceptional thermal and mechanical properties. Among these, the benzimidazolone moiety has garnered significant interest. Polymers containing the 2-oxo-2,3-dihydro-1H-1,3-benzodiazole (benzimidazolone) unit are known for their high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical strength, making them suitable for demanding applications in the aerospace, automotive, and microelectronics industries.
This technical guide provides a comprehensive overview of the use of benzimidazolone-containing monomers in polymer chemistry, with a specific focus on ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate . While direct polymerization of this specific N-functionalized monomer is not extensively documented in current literature, this guide will detail established protocols for the polymerization of the parent benzimidazolone and propose scientifically grounded pathways for the utilization of its N-ethoxycarbonyl derivative. We will explore the synthesis of the monomer, its potential conversion to a polymerizable form, and detailed protocols for the synthesis of poly(benzimidazolone)s via N-C coupling reactions.
PART 1: Monomer Synthesis and Characterization
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate provides the foundational building block for subsequent polymerization studies.
Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
A common route to N-acylated benzimidazolones involves the reaction of the parent heterocycle with an acylating agent.
Reaction Scheme:
Figure 1: Synthesis of the target monomer.
Protocol 1: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
-
Materials:
-
1H-Benzo[d]imidazol-2(3H)-one
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H-benzo[d]imidazol-2(3H)-one (1 equivalent) in anhydrous DCM. b. Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. c. Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. g. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. i. Purify the crude product by recrystallization or column chromatography to obtain the pure ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate.
-
Characterization:
-
Confirm the structure of the synthesized product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, and Mass Spectrometry.
-
PART 2: Polymerization Methodologies for Benzimidazolone-Containing Polymers
The most prevalent method for synthesizing high-performance polymers incorporating the benzimidazolone moiety is through N-C coupling polycondensation reactions . This approach leverages the reactivity of the N-H groups of the benzimidazolone ring with activated aromatic dihalides.
Proposed Pathway for Polymerization of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
The N-ethoxycarbonyl group in the target molecule blocks the N-H functionality required for the established N-C coupling polymerization. Therefore, a deprotection step is necessary to generate the polymerizable monomer, 1H-benzo[d]imidazol-2(3H)-one.
Figure 2: Proposed two-step pathway for polymerization.
Protocol 2: Deprotection of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
-
Rationale: The ethoxycarbonyl group can be removed via hydrolysis under basic or acidic conditions to yield the parent benzimidazolone.
-
Procedure (Basic Hydrolysis): a. Dissolve ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate in a suitable solvent such as a mixture of ethanol and water. b. Add an excess of a base, such as sodium hydroxide or potassium hydroxide. c. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed. d. Cool the reaction mixture and neutralize with an acid (e.g., HCl) to precipitate the 1H-benzo[d]imidazol-2(3H)-one. e. Filter the precipitate, wash with water, and dry under vacuum.
N-C Coupling Polycondensation
This protocol describes the synthesis of a poly(benzimidazolone ether ketone) from the deprotected monomer and an activated aromatic dihalide.[1][2]
Protocol 3: Synthesis of Poly(1,3-phenylene-bis(2-oxo-2,3-dihydro-1H-1,3-benzodiazole))
-
Materials:
-
1H-Benzo[d]imidazol-2(3H)-one (from Protocol 2)
-
Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone, 4,4'-dichlorodiphenyl sulfone)
-
Potassium carbonate (anhydrous, finely ground)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene (for azeotropic removal of water)
-
Standard polymerization glassware with mechanical stirrer and Dean-Stark trap
-
-
Procedure: a. In a flame-dried polymerization flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add 1H-benzo[d]imidazol-2(3H)-one (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and potassium carbonate (a slight excess, e.g., 1.1 equivalents). b. Add NMP or DMAc and toluene to the flask. c. Heat the mixture to reflux (around 140-150 °C) to azeotropically remove water. The formation of the potassium salt of benzimidazolone occurs during this step. d. After the complete removal of water, slowly distill off the toluene to raise the reaction temperature to 180-200 °C. e. Maintain the reaction at this temperature for 6-24 hours. The viscosity of the solution will increase as the polymerization proceeds. f. Monitor the polymer molecular weight by measuring the inherent viscosity of aliquots taken from the reaction mixture. g. Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or water. h. Filter the fibrous polymer, wash it thoroughly with water and methanol to remove salts and residual solvent, and dry it in a vacuum oven at an elevated temperature (e.g., 120 °C) overnight.
Figure 3: Workflow for the synthesis of poly(benzimidazolone)s.
PART 3: Properties and Applications of Poly(benzimidazolone)s
Polymers containing the benzimidazolone moiety exhibit a remarkable combination of properties that make them attractive for high-performance applications.
Thermal Properties
-
High Glass Transition Temperature (Tg): The rigid benzimidazolone unit significantly restricts segmental motion of the polymer chains, leading to very high Tg values, often exceeding 300 °C. For instance, a homopolymer derived from 1H-benzo[d]imidazol-2(3H)-one can have a Tg of 348 °C.[1]
-
Excellent Thermal Stability: The aromatic nature and high bond dissociation energies within the benzimidazolone ring contribute to outstanding thermal stability. These polymers typically show decomposition temperatures above 450 °C in both air and nitrogen atmospheres. Wholly aromatic polyketones bearing benzimidazolone moieties have demonstrated even higher thermal stability than poly(ether ether ketone) (PEEK).[3]
Table 1: Thermal Properties of Benzimidazolone-Containing Polymers
| Polymer Type | Comonomer | Tg (°C) | 5% Weight Loss Temp. (°C) | Reference |
| Poly(benzimidazolone sulfone) | 4,4'-Dichlorodiphenyl sulfone | 348 | > 500 (N₂) | [1] |
| Poly(benzimidazolone ether ketone) | 4,4'-Difluorobenzophenone | ~300 | > 500 (N₂) | [2] |
| Wholly Aromatic Polyketone-BI | N/A | 299 | > 550 (N₂) | [3] |
Mechanical and Chemical Properties
-
High Strength and Modulus: The rigid polymer backbone imparts high tensile strength and modulus to these materials.
-
Good Chemical Resistance: The aromatic structure provides good resistance to a wide range of chemicals, including organic solvents, acids, and bases.
-
Solubility: While the parent polybenzimidazoles are often difficult to process due to their limited solubility, the introduction of flexible ether or sulfone linkages in poly(benzimidazolone)s can improve their solubility in aprotic polar solvents like NMP and DMAc, allowing for solution casting of films.[1]
Potential Applications
The exceptional properties of poly(benzimidazolone)s make them candidates for:
-
High-temperature adhesives and composites for the aerospace and automotive industries.
-
Membranes for gas separation and fuel cells due to their thermal stability and chemical resistance.
-
Dielectric materials in microelectronics.
-
Advanced coatings for harsh environments.
Conclusion
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, while not a direct monomer for known polymerization pathways, serves as a valuable precursor to the polymerizable 1H-benzo[d]imidazol-2(3H)-one. The incorporation of the benzimidazolone moiety into polymer backbones via N-C coupling polycondensation yields high-performance materials with exceptional thermal stability and mechanical properties. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this promising class of polymers. Further research into the direct polymerization of N-functionalized benzimidazolones could open up new avenues for creating novel materials with tailored properties.
References
- Current time information in Chatham County, US. (n.d.).
- Li, Y., et al. (2020). Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones. RSC Advances, 10(70), 42963-42970.
- Patel, H., et al. (2023). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie.
- Hsiao, S. H., & Yang, C. P. (2012). Synthesis and Properties of Polymers Containing 2H-Benzimidazol-2-one Moieties: Polymerization via N–C Coupling Reactions. Macromolecules, 45(2), 736-744.
- Unver, Y., et al. (2005). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 48(19), 6043-6051.
- Li, J., et al. (2019). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 17(8), 2095-2108.
- Savel'eva, O. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(39), 32966-32986.
- Wang, L., et al. (2011). Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2238.
-
Khan Academy. (2019, January 25). Making Amides from Carboxylic Acids [Video]. YouTube. [Link]
- Kumar, A., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Polymers, 14(21), 4680.
- Chen, J., et al. (2015). One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives by a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process. Organic & Biomolecular Chemistry, 13(12), 3589-3593.
- Farkaš, J., & Sorm, F. (1973). Studies on the use of N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline for the synthesis of acylamino acid anilides and p-nitroanilides.
-
Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]
- Majumdar, K. C., & Ganai, S. (2016). Synthesis of benzimidazole fused poly-heterocycles via oxidant free Cu-catalyzed dehydrogenative C–N coupling and photophysical studies.
-
Royal Society of Chemistry. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions [Video]. YouTube. [Link]
- Lee, et al. (2015). Method for preparation of benzimidazole derivatives.
- Hsiao, S. H., & Yang, C. P. (2011). Synthesis and Properties of Polymers Containing 2H-Benzimidazol-2-one Moieties: Polymerization via N–C Coupling Reactions. Macromolecules, 45(2), 736-744.
- Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. (n.d.).
- Surry, D. S., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3736-3739.
- ethyl 1,3-benzothiazole-2-carboxyl
- Bautista-Aguilera, Ó. M., et al. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy, 192, 118603.
- Li, J., et al. (2019). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions.
- Gotor, V., et al. (2022).
- Kumar, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Polymer-Plastics Technology and Engineering, 62(14), 2005-2025.
- Li, Y., et al. (2020). Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones. RSC Advances, 10(70), 42963-42970.
Sources
- 1. Synthesis and Properties of Polymers Containing 2 H-Benzimidazol-2-one Moieties: Polymerization via N-C Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of thermally robust benzimidazolone-based wholly aromatic polyketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate reaction with hydrazine hydrate
Synthesis of 1-(Hydrazinecarbonyl)-2,3-dihydro-1H-benzimidazol-2-one via Hydrazinolysis of Ethyl 2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of 1-(hydrazinecarbonyl)-2,3-dihydro-1H-benzimidazol-2-one, a key intermediate in pharmaceutical research, through the nucleophilic acyl substitution of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate with hydrazine hydrate. The protocol herein is grounded in established principles of organic chemistry, offering a detailed, step-by-step methodology. This guide is intended for researchers, scientists, and professionals in drug development, providing not only a protocol but also the underlying scientific rationale, safety considerations, and characterization techniques.
Introduction and Scientific Background
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the benzimidazolone nitrogen atoms is a common strategy for modulating the pharmacological properties of these molecules. The introduction of a hydrazide moiety at the N1 position, to form 1-(hydrazinecarbonyl)-2,3-dihydro-1H-benzimidazol-2-one, provides a versatile handle for further elaboration into a wide array of derivatives, such as hydrazones, pyrazoles, and other heterocyclic systems of therapeutic interest.
The starting material, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, possesses an N-ethoxycarbonyl group, which serves as an excellent electrophilic site for nucleophilic attack. Hydrazine, a potent nucleophile, is expected to readily react with the carbamate carbonyl, leading to the displacement of ethanol and the formation of the desired hydrazide. The cyclic urea carbonyl at the C2 position of the benzimidazolone ring is significantly less electrophilic due to resonance delocalization with the two nitrogen atoms, and is therefore not expected to react under the proposed conditions.
This application note details a robust protocol for this transformation, discusses potential side reactions, and provides guidance on the purification and characterization of the product.
Reaction Mechanism and Rationale
The core of this synthetic protocol is a nucleophilic acyl substitution reaction. The mechanism proceeds via the following steps:
-
Nucleophilic Attack: The terminal nitrogen atom of hydrazine hydrate, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ethyl carbamate group on the benzimidazolone ring.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, with the ethoxide group being eliminated as the leaving group (ethanol).
-
Proton Transfer: A final proton transfer step yields the stable 1-(hydrazinecarbonyl)-2,3-dihydro-1H-benzimidazol-2-one product.
The choice of ethanol as the reaction solvent is strategic. It is a good solvent for both the starting material and hydrazine hydrate, and its presence helps to drive the equilibrium of the reaction, as it is also a product of the reaction.
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate (50-60% aqueous solution) | Reagent Grade | Sigma-Aldrich |
| Ethanol (200 proof, absolute) | ACS Grade | Fisher Scientific |
| Diethyl ether (anhydrous) | ACS Grade | Fisher Scientific |
| Round-bottom flask (100 mL) | Pyrex | |
| Reflux condenser | Pyrex | |
| Magnetic stirrer and stir bar | ||
| Heating mantle | ||
| Buchner funnel and filter paper | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F254) | Millipore |
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
The reaction should be conducted in a fume hood at all times.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Reaction Setup and Procedure
Caption: Step-by-step experimental workflow.
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (e.g., 5.0 g, 1.0 eq).
-
Add absolute ethanol (e.g., 50 mL) and stir at room temperature until the starting material is completely dissolved.
-
In a fume hood, carefully and slowly add hydrazine hydrate (e.g., 2.0 eq) to the reaction mixture dropwise using a syringe or dropping funnel. A slight exotherm may be observed.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The starting material should have a higher Rf value than the more polar product.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the heating mantle and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to promote complete precipitation of the product.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether to aid in drying.
-
Dry the product under vacuum to a constant weight.
Purification and Characterization
The product obtained from this procedure is often of high purity. If further purification is required, recrystallization from ethanol or an ethanol/water mixture can be performed.
Expected Characterization Data for 1-(Hydrazinecarbonyl)-2,3-dihydro-1H-benzimidazol-2-one:
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the aromatic protons of the benzimidazolone ring, the NH and NH₂ protons of the hydrazide moiety, and the NH proton of the benzimidazolone ring. |
| ¹³C NMR (DMSO-d₆) | Resonances for the carbonyl carbons of the urea and hydrazide, as well as the aromatic carbons. |
| IR (ATR) | Characteristic absorptions for N-H stretching (amide and amine), C=O stretching (urea and amide), and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the product. |
| Melting Point | A sharp melting point is indicative of high purity. |
Discussion of Potential Side Reactions and Troubleshooting
The primary potential side reaction is the complete cleavage of the N-ethoxycarbonyl group to yield the parent 1,3-dihydro-2H-benzimidazol-2-one. This is more likely to occur under prolonged heating or with a large excess of hydrazine.
Troubleshooting:
-
Low Yield: If the yield is low, ensure that the starting material was fully dissolved before adding the hydrazine. Also, confirm that the reflux temperature was maintained for a sufficient duration. Incomplete precipitation can also lead to lower yields; ensure adequate cooling before filtration.
-
Impure Product: If the product is found to be impure, particularly with the starting material, increase the reaction time. If the deprotected benzimidazolone is observed as a significant impurity, consider reducing the reaction time or the amount of hydrazine hydrate used. Recrystallization is an effective method for purification.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-(hydrazinecarbonyl)-2,3-dihydro-1H-benzimidazol-2-one. By understanding the underlying reaction mechanism and adhering to the detailed procedure and safety precautions, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development.
References
-
Yadi Reddy Bonuga, et al. (2012). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica, 4(6), 2396-2401. [Link]
-
El-Sayed, M. S., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2181-2195. [Link]
-
Nigst, T. A., Antipova, A., & Mayr, H. (2012). Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities. The Journal of organic chemistry, 77(18), 8142–8155. [Link]
-
Magnus, P., Garizi, N., Seibert, K. A., & Ornholt, A. (2009). Synthesis of Carbamates from Diethoxycarbonyl Hydrazine Derivatives by E1cB Eliminative Cleavage of the N−N′-Bond Rather than Reduction. Organic Letters, 11(24), 5642-5644. [Link]
-
Amine, M. S., El-hashash, M., & Attia, I. (1993). Synthesis and Reactions of 2‐Ethoxycarbonyl‐4(3H)‐quinazolinone with Nitrogen Nucleophiles. ChemInform, 24(33). [Link]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzothiazole Derivatives
Introduction: The Convergence of Medicinal Chemistry and Green Synthesis
Benzothiazole derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active agents. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as privileged scaffolds in drug discovery and development. The traditional synthesis of these vital compounds, however, often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, posing significant environmental and economic challenges.
In response to the growing demand for sustainable chemical practices, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient, rapid, and environmentally benign synthesis of benzothiazole derivatives utilizing microwave irradiation. By harnessing the principles of microwave heating, we can dramatically accelerate reaction rates, improve product yields, and minimize waste, aligning the synthesis of these crucial pharmaceutical building blocks with the principles of green chemistry.[1][2]
Core Principles of Microwave-Assisted Synthesis
Conventional heating methods rely on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process that can lead to uneven heating and the formation of byproducts.[3] Microwave synthesis, in contrast, utilizes the ability of certain molecules to transform electromagnetic energy into heat.[4] This direct and instantaneous heating of the reaction mixture offers numerous advantages, including significantly reduced reaction times, higher product yields, and cleaner reaction profiles.[3][5][6]
The primary mechanisms through which microwave energy interacts with the reaction mixture are dipolar polarization and ionic conduction.[4][7]
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents in the synthesis of benzothiazoles, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates molecular friction, which in turn generates heat.[4][7][8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic flow results in the dissipation of energy as heat.[3][9]
This unique heating mechanism allows for rapid and uniform heating of the entire reaction volume, often leading to reaction temperatures far exceeding the boiling point of the solvent in a sealed vessel. This "superheating" effect is a key contributor to the dramatic acceleration of reaction rates observed in microwave-assisted synthesis.
Synthesis of 2-Substituted Benzothiazole Derivatives
The most common and versatile method for synthesizing 2-substituted benzothiazoles is the condensation reaction between a 2-aminothiophenol and an aldehyde.[10][11] This reaction proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the final benzothiazole product.
General Reaction Mechanism
The reaction typically proceeds as follows:
-
Schiff Base Formation: The amino group of the 2-aminothiophenol undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The lone pair of electrons on the sulfur atom of the thiophenol then attacks the imine carbon, leading to the formation of a five-membered benzothiazoline ring.
-
Oxidation: The benzothiazoline intermediate is subsequently oxidized to the more stable aromatic benzothiazole. In many cases, atmospheric oxygen is sufficient for this step, particularly under the high-temperature conditions of microwave synthesis.
The following diagram illustrates the general workflow for the microwave-assisted synthesis of benzothiazole derivatives.
Caption: General workflow for microwave-assisted benzothiazole synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-arylbenzothiazoles under various conditions. These protocols are intended as a starting point and can be optimized for specific substrates and desired outcomes.
Protocol 1: Solvent-Free Synthesis Promoted by Acetic Acid
This protocol is an efficient and environmentally friendly method that avoids the use of organic solvents.[12]
Materials:
-
2-Aminothiophenol
-
Aromatic aldehyde
-
Glacial acetic acid
-
Microwave reactor with a sealed vessel option
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe sealed vessel, combine 2-aminothiophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and glacial acetic acid (0.5 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 100 W for 3-5 minutes. The reaction temperature will typically reach 120-140°C.
-
After irradiation, allow the vessel to cool to room temperature.
-
Add 10 mL of ethanol to the reaction mixture and cool in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from ethanol.
Protocol 2: Green Synthesis in Glycerol
Glycerol is a biodegradable, non-toxic, and high-boiling point solvent, making it an excellent medium for green microwave synthesis.[13]
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde
-
Glycerol
-
Microwave reactor
-
Ethanol or Ethanol/water mixture
Procedure:
-
In a 10 mL microwave vial, add 2-aminothiophenol (1.0 mmol), the substituted aldehyde (1.0 mmol), and glycerol (2 mL).
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a power of 180 W for 4 minutes, maintaining a temperature of 100°C.[13]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add 15 mL of cold water to the vial to precipitate the product.
-
Collect the solid by filtration and wash with a cold ethanol/water mixture.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzothiazole.
Protocol 3: Zeolite-Catalyzed Solvent-Free Synthesis
This method utilizes a reusable solid support catalyst, further enhancing the green credentials of the synthesis.[14]
Materials:
-
2-Mercaptobenzothiazole (as a precursor to the reactive intermediate)
-
Hydrazine hydrate
-
Aldehyde
-
NaY zeolite
-
Microwave oven (domestic or laboratory grade)
-
Ethanol
Procedure:
-
Synthesis of 2-hydrazinobenzothiazole:
-
Thoroughly mix 2-mercaptobenzothiazole (0.010 mol) and NaY zeolite (4 g) in a mortar.
-
Add hydrazine hydrate (0.015 mol) and continue mixing.
-
Transfer the mixture to an Erlenmeyer flask and irradiate in a microwave oven at 960 W for 7 minutes with intermittent irradiation (10-second intervals).[14]
-
After cooling, extract the product with ethanol and filter to remove the zeolite catalyst. The filtrate contains the 2-hydrazinobenzothiazole intermediate.
-
-
Synthesis of the final benzothiazole derivative:
-
To the ethanolic solution of the intermediate, add the desired aldehyde (0.015 mol).
-
Irradiate the mixture in the microwave oven for 1-2 minutes at 960 W with 10-second intervals.[14]
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Recrystallize from ethanol. The zeolite can be washed with ethanol, dried, and reused.
-
Data Presentation: A Comparative Overview
The following table summarizes the reaction conditions and outcomes for the synthesis of various 2-arylbenzothiazole derivatives using microwave irradiation, demonstrating the efficiency and versatility of this technique.
| Entry | Aldehyde | Method | Solvent | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Microwave | Glycerol | None | 180 | 4 | 92 | [13] |
| 2 | 4-Chlorobenzaldehyde | Microwave | Glycerol | None | 180 | 4 | 95 | [13] |
| 3 | 4-Methoxybenzaldehyde | Microwave | Glycerol | None | 180 | 5 | 94 | [13] |
| 4 | 4-Nitrobenzaldehyde | Microwave | Glycerol | None | 180 | 3 | 96 | [13] |
| 5 | Benzaldehyde | Microwave | None | Acetic Acid | 100 | 3 | 95 | [12] |
| 6 | 4-Methylbenzaldehyde | Microwave | None | Acetic Acid | 100 | 3 | 94 | [12] |
| 7 | 2-Chlorobenzaldehyde | Microwave | None | Acetic Acid | 100 | 5 | 92 | [12] |
| 8 | 2-Hydroxybenzaldehyde | Conventional | Ethanol | None | N/A | 120 | 78 | [1] |
| 9 | 2-Hydroxybenzaldehyde | Microwave | Ethanol | None | N/A | 5 | 90 | [1] |
| 10 | 4-Hydroxy-3-methoxybenzaldehyde | Conventional | Ethanol | None | N/A | 180 | 70 | [1] |
| 11 | 4-Hydroxy-3-methoxybenzaldehyde | Microwave | Ethanol | None | N/A | 7 | 85 | [1] |
As evidenced by the data, microwave-assisted synthesis consistently provides higher yields in significantly shorter reaction times compared to conventional heating methods.[1][5][6]
Purification and Characterization
Purification:
The primary method for the purification of synthesized benzothiazole derivatives is recrystallization, typically from ethanol or an ethanol/water mixture.[14][15] The crude product, obtained after filtration from the reaction mixture, is dissolved in a minimum amount of hot solvent and then allowed to cool slowly, promoting the formation of pure crystals. For less crystalline products or to remove stubborn impurities, column chromatography on silica gel may be employed.
Characterization:
The identity and purity of the synthesized benzothiazole derivatives should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopic Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Troubleshooting and Optimization
While microwave-assisted synthesis is generally robust, certain issues may arise. The following guide provides insights into common problems and their solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Sub-optimal temperature or time- Inefficient microwave absorption | - Increase irradiation time or power.- Use a more polar solvent to improve microwave coupling.- Add a catalyst if not already using one.- Ensure proper sealing of the reaction vessel to prevent loss of volatile reactants. |
| Formation of Byproducts | - Overheating leading to decomposition- Side reactions due to prolonged reaction times | - Reduce microwave power or irradiation time.- Use a solvent with a lower dielectric loss to moderate the heating rate.- Monitor the reaction closely using TLC to stop it at the optimal time. |
| Reaction Not Initiating | - Poor microwave absorption of reactants/solvent- Incorrect reagent stoichiometry | - Add a small amount of a polar solvent or an ionic liquid to initiate heating.- Use a "susceptor" (a strongly microwave-absorbing material) in the reaction vessel.- Verify the molar ratios of the reactants. |
| Difficulty in Product Isolation | - Product is soluble in the work-up solvent- Oily product instead of a solid | - Use a different solvent for precipitation (e.g., cold water, hexanes).- Try to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the product.- If the product is an oil, extract it with an appropriate organic solvent. |
The following decision tree provides a logical workflow for troubleshooting common issues in the microwave-assisted synthesis of benzothiazoles.
Caption: Troubleshooting decision tree for microwave-assisted benzothiazole synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of medicinally important benzothiazole derivatives. The protocols and guidelines presented in this application note demonstrate that this technology offers a rapid, efficient, and environmentally conscious alternative to conventional synthetic methods. By leveraging the principles of microwave heating, researchers can accelerate the drug discovery and development process while adhering to the tenets of green chemistry. The versatility of this methodology, allowing for both solvent-free reactions and the use of green solvents, makes it a powerful tool in the modern synthetic chemist's arsenal.
References
-
Özdinçer, M., Dalmaz, A., Durmuş, S., Dülger, G., & Kılıççioğlu, İ. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 96. Available at: [Link]
-
Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]
-
Sonawane, N. B., Rajput, J. D., Jagatap, S. S., & Patil, D. R. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]
-
Rahatgaonkar, A. M. (2006). Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole. Asian Journal of Chemistry, 18(2), 1039. Available at: [Link]
-
Özdinçer, M., et al. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 96. Available at: [Link]
-
Rawal, M. K., et al. (n.d.). MICROWAVE ASSISTED SOLVENT FREE SYNTHESIS OF SOME SUBSTITUTED BENZOTHIAZOLES OVER ZEOLITE. TSI Journals. Available at: [Link]
-
Deshmukh, M. B. (2018). Can anyone suggest how to do microwave assisted synthesis of substituted 2-amino benzothiazoles?. ResearchGate. Available at: [Link]
-
Anonymous. (2009). A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. ResearchGate. Available at: [Link]
-
Zhang, X. Z., et al. (2012). ChemInform Abstract: Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. ResearchGate. Available at: [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]
-
Göker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 10(4), 459-467. Available at: [Link]
-
Teodorescu, F., et al. (2009). Novel Green Procedure for the Synthesis of 2-Arylbenzothiazoles Under Microwave Irradiation in Peg 200 Or Peg 400. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(4), 984-992. Available at: [Link]
-
Göker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Microwave chemistry. Available at: [Link]
-
Kamila, S., et al. (2005). One-Pot Synthesis of 2-Aryl- and 2-Alkylbenzothiazoles under Microwave Irradiation. ResearchGate. Available at: [Link]
- Kingston, H. M., & Jassie, L. B. (Eds.). (1988). Introduction to microwave sample preparation: theory and practice. American Chemical Society.
-
Anonymous. (2022). Fundamentals of Microwave Technology in Catalyst Production. Encyclopedia MDPI. Available at: [Link]
- Sharma, S., & Sharma, P. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Sciences, 134(4), 1-13.
Sources
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tsijournals.com [tsijournals.com]
- 15. asianpubs.org [asianpubs.org]
The Emergence of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a Privileged Ligand in Transition Metal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile coordination properties. Within this esteemed family of heterocycles, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is gaining significant traction as a sophisticated ligand for the synthesis of novel transition metal complexes. Its unique electronic and steric features, arising from the interplay between the benzimidazolone core and the N-ethoxycarbonyl group, offer a compelling platform for the design of catalysts, therapeutic agents, and advanced materials. This guide provides an in-depth exploration of this ligand, from its synthesis to its application in forming transition metal complexes, offering detailed protocols and insights for researchers in both academia and industry.
Introduction to the Ligand: A Molecule of Untapped Potential
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a derivative of 1,3-dihydro-2H-benzimidazol-2-one, presents a fascinating case study in ligand design. The core benzimidazolone structure is a well-established pharmacophore, contributing to a wide array of biological activities including anticancer, antibacterial, and antiviral properties. The introduction of an ethoxycarbonyl group at the N1 position significantly modulates the electronic properties of the heterocyclic ring, influencing its coordination behavior with transition metals. This substituent acts as an electron-withdrawing group, which can affect the donor strength of the adjacent nitrogen and the exocyclic oxygen atom, thereby fine-tuning the stability and reactivity of the resulting metal complexes.
Transition metal complexes derived from benzimidazole-based ligands have shown immense promise in various fields. For instance, palladium complexes bearing benzimidazole ligands have been successfully employed as catalysts in cross-coupling reactions. Furthermore, copper, zinc, and cobalt complexes of benzimidazole derivatives have been investigated for their potential as anticancer agents, demonstrating the therapeutic relevance of this class of compounds. The unique structural and electronic attributes of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate make it a highly attractive candidate for the development of next-generation catalysts and metallodrugs.
Ligand Synthesis: A Step-by-Step Protocol
The synthesis of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a two-step process commencing with the preparation of the 1H-benzimidazol-2(3H)-one core, followed by its N-acylation. This protocol is adapted from established methods for the synthesis of benzimidazolones and their N-substituted derivatives.
Part 1: Synthesis of 1H-Benzimidazol-2(3H)-one
This foundational step involves the cyclization of o-phenylenediamine with a carbonyl source, typically urea.
Protocol 1: Synthesis of 1H-Benzimidazol-2(3H)-one
Materials:
-
o-Phenylenediamine
-
Urea
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.1 mol) and urea (0.12 mol).
-
Heating: Heat the mixture gently in an oil bath. The mixture will melt and then solidify as the reaction proceeds.
-
Reaction Progression: Gradually increase the temperature to 150-160 °C and maintain for 2-3 hours. Ammonia gas will be evolved during the reaction.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. The solid mass is then treated with a 10% sodium hydroxide solution to neutralize any remaining acidic components and to precipitate the product.
-
Isolation and Purification: The crude 1H-benzimidazol-2(3H)-one is collected by filtration, washed thoroughly with cold water, and then recrystallized from ethanol or a water-ethanol mixture to yield a pure crystalline solid.
-
Characterization: The final product should be characterized by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).
Part 2: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
This step involves the N-acylation of the synthesized 1H-benzimidazol-2(3H)-one with ethyl chloroformate.
Protocol 2: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Materials:
-
1H-Benzimidazol-2(3H)-one
-
Ethyl chloroformate
-
Anhydrous potassium carbonate
-
Anhydrous acetone or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a solution of 1H-benzimidazol-2(3H)-one (0.05 mol) in anhydrous acetone or DMF (100 mL) in a round-bottom flask, add anhydrous potassium carbonate (0.075 mol).
-
Addition of Acylating Agent: Stir the suspension at room temperature under an inert atmosphere. Add ethyl chloroformate (0.06 mol) dropwise to the suspension over a period of 30 minutes.
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter off the potassium carbonate. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Characterization: The purified ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate should be characterized by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Coordination Chemistry: Complexation with Transition Metals
The presence of multiple potential donor sites (the N3 nitrogen and the exocyclic carbonyl oxygen of the benzimidazolone ring, and the carbonyl oxygen of the ethoxycarbonyl group) makes ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate a versatile ligand. The coordination mode is expected to be influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.
General Protocol for the Synthesis of Transition Metal Complexes
The following is a general protocol for the synthesis of transition metal complexes with ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate. This can be adapted for various transition metals such as palladium(II), copper(II), and zinc(II).
Protocol 3: General Synthesis of Transition Metal Complexes
Materials:
-
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (Ligand, L)
-
A suitable transition metal salt (e.g., PdCl₂, Cu(OAc)₂, ZnCl₂)
-
A suitable solvent (e.g., ethanol, methanol, acetonitrile, DMF)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (optional, depending on the metal's sensitivity to air)
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve the ligand (e.g., 2 equivalents) in the chosen solvent in a Schlenk flask.
-
Metal Salt Solution: In a separate flask, dissolve the transition metal salt (1 equivalent) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature or with gentle heating. The formation of a precipitate or a color change often indicates complex formation.
-
Reaction Time: Stir the reaction mixture for a period ranging from a few hours to overnight, depending on the specific metal and ligand system. The reaction progress can be monitored by observing the formation of the product.
-
Isolation of the Complex: The resulting solid complex is collected by filtration, washed with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether to facilitate drying.
-
Drying: The complex is dried in a desiccator or under vacuum.
-
Characterization: The synthesized metal complex should be thoroughly characterized using techniques such as elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and, if possible, single-crystal X-ray diffraction to elucidate its precise structure and coordination geometry.
Spectroscopic and Structural Characterization
A combination of spectroscopic techniques is essential to confirm the coordination of the ligand to the metal center.
| Technique | Expected Observations and Interpretation |
| FT-IR Spectroscopy | A shift in the stretching frequency of the C=O group of the benzimidazolone ring and/or the ethoxycarbonyl group upon coordination to the metal ion. The appearance of new bands in the low-frequency region corresponding to M-N and M-O stretching vibrations. |
| ¹H NMR Spectroscopy | Changes in the chemical shifts of the aromatic protons of the benzimidazole ring upon coordination. For diamagnetic complexes, this provides information on the electronic environment of the ligand in the complex. |
| UV-Vis Spectroscopy | The appearance of new absorption bands in the visible region for d-d transitions in the case of colored transition metal complexes, providing information about the coordination geometry. Ligand-to-metal or metal-to-ligand charge transfer bands may also be observed. |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure of the complex, including bond lengths, bond angles, coordination number, and overall geometry around the metal center. |
Potential Applications in Catalysis and Drug Development
The transition metal complexes of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate are poised for exploration in several high-impact areas:
-
Homogeneous Catalysis: Palladium(II) complexes, in particular, are strong candidates for catalyzing a variety of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. The N-ethoxycarbonyl group can be strategically utilized to modulate the electronic properties of the palladium center, thereby influencing the catalytic activity and selectivity.
-
Anticancer Drug Development: Leveraging the known anticancer properties of benzimidazole derivatives, the metal complexes of this ligand can be screened for their cytotoxic activity against various cancer cell lines. The coordination to a metal center can enhance the biological activity of the organic ligand through various mechanisms, including increased lipophilicity and interaction with biological targets like DNA.
Visualizing the Workflow and Concepts
To aid in the conceptualization of the synthesis and potential coordination, the following diagrams are provided.
Synthetic Pathway
Caption: Synthetic route to the ligand and its metal complex.
Potential Coordination Modes
Caption: Possible coordination modes of the ligand.
Conclusion and Future Outlook
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate stands as a promising, yet underexplored, ligand in the vast landscape of coordination chemistry. The protocols and insights provided herein offer a solid foundation for researchers to synthesize and investigate its transition metal complexes. The versatility of the benzimidazolone core, coupled with the electronic modulation afforded by the N-ethoxycarbonyl group, paves the way for the rational design of novel catalysts and therapeutic agents. Future research should focus on the systematic investigation of a broad range of transition metal complexes with this ligand, comprehensive characterization of their structural and electronic properties, and rigorous evaluation of their performance in catalytic and biological applications. The exploration of this ligand is not merely an academic exercise but a gateway to discovering new molecules with tangible benefits in science and medicine.
References
-
Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879. [Link]
-
Bouwman, E., et al. (1990). For their use as ligands to transition metals. Acta Crystallographica Section E: Structure Reports Online, 69(5), o641-o642.* [Link]
- Chaudhary, R., & Shelly. (2011). Synthesis, Spectral and Pharmacological Study of Cu(II), Ni(II) and Co(II) Coordination Complexes. Research Journal of Chemical Sciences, 1(5), 1-5.
-
Diao, X., Wang, Y., Jiang, Y., & Ma, D. (2009). CuI/l-Proline Catalyzed Coupling of Aqueous Ammonia with 2-Iodoacetanilides and 2-Iodophenylcarbamates. The Journal of Organic Chemistry, 74(20), 7974–7977. [Link]
-
Donnini, S., et al. (1994). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 37(23), 3959-3966.* [Link]
-
Galal, S. A., et al. (2009). New transition metal ion complexes with benzimidazole-5-carboxylic acid hydrazides with antitumor activity. European Journal of Medicinal Chemistry, 44(4), 1500-1508.* [Link]
-
Gardiner, J. M., et al. (2017). Synthesis of N-alkoxy-substituted 2H-benzimidazoles. Tetrahedron Letters, 58(47), 4479-4482.* [Link]
- Halli, M. B., et al. (2012). Synthesis, characterization and biological activity of mixed ligand metal (II) complexes derived from benzofuran-2-carbohydrazide schiff base and malonyldihydrazide. Der Pharma Chemica, 4(6), 2360-2367.
- Kumar, R., Mahiya, K., & Mathur, P. (2011). Synthesis, spectral and structural characterization of Cu(II) complexes of a tridentate NNO donor Schiff base carrying a pendant benzimidazolyl arm. Indian Journal of Chemistry - Section A, 50(5-6), 775-780.
-
Le, T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Open Science, 9(9), 220659.* [Link]
-
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A General and Efficient Pd-Catalyzed Urea Cyclization to Imidazopyridinones and Benzoimidazolones. Organic Letters, 8(15), 3311–3314. [Link]
- Mishra, A. P., & Jain, R. K. (2010). Microwave synthesis, spectroscopic, thermal and biological significance of some transition metal complexes containing heterocyclic ligands. Journal of Chemical and Pharmaceutical Research, 2(6), 51-61.
-
Sharghi, H., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(41), 34855-34876.* [Link]
-
Singh, N., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33836-33861.* [Link]
-
Various authors. (2023). Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole. Sci. Pharm., 91(1), 22.* [Link]
-
Various authors. (2021). Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. Molecules, 26(9), 2494.* [Link]
-
Various authors. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society, 100(10), 101157.* [Link]
-
Various authors. (2020). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. Molecules, 25(22), 5468.* [Link]
- WO2013150545A2 - Process for the preparation of benzimidazole deriv
-
Belaziz, D., et al. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o641-o642.* [Link]
- Preparation method of 2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Welcome to the technical support center for the synthesis of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your synthesis.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Low or No Product Formation
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows predominantly unreacted 1,3-dihydro-2H-benzimidazol-2-one (benzimidazolone).
-
After workup, a low isolated yield of the desired product is obtained.
Potential Causes and Solutions:
-
Insufficiently Strong Base: The N-H proton of benzimidazolone is weakly acidic (pKa ≈ 11-12). A base that is not strong enough to deprotonate the nitrogen will result in a sluggish or incomplete reaction.
-
Recommendation: While potassium carbonate (K₂CO₃) is a commonly used base, stronger bases like sodium hydride (NaH) or potassium tert-butoxide can significantly improve the reaction rate. When using stronger bases, it is crucial to handle them with appropriate safety precautions under anhydrous conditions.
-
-
Inadequate Solvent: The choice of solvent is critical for ensuring the solubility of the starting materials and the intermediate salt.
-
Recommendation: Aprotic polar solvents such as N,N-dimethylformamide (DMF) or 2-methyltetrahydrofuran (2-MeTHF) are generally effective. If using a less polar solvent like acetonitrile, solubility issues may arise. Ensure your benzimidazolone starting material is fully dissolved before proceeding.
-
-
Low Reaction Temperature: The N-acylation reaction may require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: A reaction temperature of around 90°C is often effective. If the reaction is sluggish at a lower temperature, a gradual increase in temperature while monitoring the reaction by TLC is advised.
-
-
Moisture in the Reaction: Ethyl chloroformate is highly susceptible to hydrolysis. The presence of water in the reaction mixture will consume the reagent and reduce the yield.
-
Recommendation: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Issue 2: Formation of a Significant Amount of 1,3-bis(ethoxycarbonyl)-2-benzimidazolinone (Di-acylated Byproduct)
Symptoms:
-
TLC analysis shows a new, less polar spot in addition to the product and starting material.
-
NMR or Mass Spectrometry analysis of the crude product confirms the presence of the di-acylated species.
Potential Causes and Solutions:
-
Excess Ethyl Chloroformate: Using a large excess of the acylating agent can promote the second acylation on the other nitrogen atom.
-
Recommendation: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of ethyl chloroformate. Add the ethyl chloroformate dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
-
Strongly Basic Conditions: A very strong base can lead to the formation of the dianion of benzimidazolone, which is highly reactive and prone to di-acylation.
-
Recommendation: If di-acylation is a significant issue, consider using a milder base like potassium carbonate or triethylamine. The choice of base should be a balance between achieving a good reaction rate and minimizing side reactions.
-
-
Prolonged Reaction Time at High Temperature: Extended reaction times, especially at elevated temperatures, can favor the formation of the thermodynamically more stable di-acylated product.
-
Recommendation: Monitor the reaction progress closely by TLC. Once the starting material is consumed, proceed with the workup to avoid over-reaction.
-
Issue 3: Difficult Purification
Symptoms:
-
Co-elution of the desired product and the di-acylated byproduct during column chromatography.
-
Difficulty in removing unreacted benzimidazolone from the product.
Potential Causes and Solutions:
-
Similar Polarity of Product and Byproduct: The mono- and di-acylated products often have similar polarities, making chromatographic separation challenging.
-
Recommendation: Utilize a long chromatography column and a shallow solvent gradient to improve separation. A solvent system of ethyl acetate and hexane is a good starting point. Experiment with different solvent ratios to optimize the separation.
-
-
Poor Solubility of Unreacted Starting Material: Benzimidazolone has limited solubility in many organic solvents, which can complicate the workup and purification.
-
Recommendation: During the aqueous workup, ensure the pH is adjusted to be neutral or slightly acidic to minimize the solubility of the unreacted benzimidazolone in the organic layer. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the N-acylation of benzimidazolone with ethyl chloroformate?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The base deprotonates the nitrogen of the benzimidazolone to form a nucleophilic anion. This anion then attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of a tetrahedral intermediate. The intermediate collapses, expelling the chloride ion as a leaving group, to yield the final N-acylated product.
Q2: Which base is optimal for this synthesis?
The optimal base depends on the desired balance between reaction rate and selectivity.
| Base | Strength | Advantages | Disadvantages |
| K₂CO₃ | Moderate | Inexpensive, easy to handle. | May result in slower reaction times. |
| Triethylamine | Moderate | Organic base, soluble in many organic solvents. | Can be less effective than inorganic bases. |
| NaH | Strong | Highly effective, drives the reaction to completion quickly. | Pyrophoric, requires strict anhydrous conditions and careful handling. Can promote di-acylation. |
Q3: Can I use other acylating agents besides ethyl chloroformate?
Yes, other chloroformates (e.g., methyl chloroformate, benzyl chloroformate) can be used to synthesize the corresponding N-alkoxycarbonyl benzimidazolones. The reactivity will be similar, but reaction times and temperatures may need to be adjusted.
Q4: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting material, the desired product, and the di-acylated byproduct (e.g., 30-50% ethyl acetate in hexane). Visualize the spots under UV light.
III. Key Protocols
Protocol 1: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate using Potassium Carbonate
This protocol is a reliable starting point for the synthesis.
Materials:
-
1,3-dihydro-2H-benzimidazol-2-one
-
Ethyl chloroformate
-
Potassium carbonate (K₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Water
-
Brine
Procedure:
-
To a stirred suspension of 1,3-dihydro-2H-benzimidazol-2-one (1.0 eq) and K₂CO₃ (1.2 eq) in anhydrous 2-MeTHF, add ethyl chloroformate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 90°C and stir for 16 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and concentrate it in vacuo.
-
Dilute the residue with water. The precipitated solid is the crude product.
-
Filter the solid, wash with water, and dry in air to afford the crude ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) or recrystallization.
Expected Yield: ~81%
IV. Visualizing the Workflow
Troubleshooting Flowchart
Caption: A flowchart to diagnose and resolve common issues in the synthesis.
V. References
-
Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica. (2015). Available at: [Link]
Technical Support Center: Recrystallization of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate. Recrystallization is a powerful technique for purifying solid organic compounds, and this guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during this process.
Troubleshooting Guide
This section addresses common problems that may arise during the recrystallization of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, providing explanations and actionable solutions.
Question: My compound "oiled out" instead of forming crystals upon cooling. What should I do?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens when the melting point of the compound is lower than the temperature of the solution as it becomes supersaturated.[1] For ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, which is a moderately polar molecule, this can be a common issue, especially if the crude material contains a significant amount of impurities, which can depress the melting point.
Causality & Solution:
-
High Solute Concentration/Rapid Cooling: The solution may be too concentrated, or cooling is happening too quickly, not allowing sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
Solution: Gently reheat the mixture to redissolve the oil. Add a small amount (5-10% of the total volume) of additional hot solvent to decrease the saturation level. Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.[2]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high, exceeding the melting point of your compound.
-
Solution: Select a solvent or a mixed solvent system with a lower boiling point. For instance, if you are using a high-boiling solvent like DMF, consider switching to a lower-boiling alternative that still provides good solubility at elevated temperatures, such as ethanol or ethyl acetate.
-
-
Presence of Impurities: Impurities can significantly lower the melting point of the eutectic mixture.
-
Solution: If the issue persists, it may be necessary to perform a preliminary purification step. Running the crude material through a short silica gel plug with an appropriate solvent system (e.g., ethyl acetate/hexane) can remove many impurities. Following this, attempt the recrystallization again.
-
Question: I have a very low yield of crystals after recrystallization. What went wrong?
Answer:
A low recovery of your target compound is a frequent issue in recrystallization. Several factors can contribute to this problem.[1]
Causality & Solution:
-
Excessive Solvent Usage: The most common reason for low yield is using too much solvent to dissolve the crude product.[1] This keeps a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Solution: To recover more product, you can reduce the volume of the mother liquor by evaporation (using a rotary evaporator or a gentle stream of inert gas) and cool the concentrated solution again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first. For future experiments, use the minimum amount of near-boiling solvent required to just dissolve the solid.[3]
-
-
Premature Crystallization During Hot Filtration: If your crude material contains insoluble impurities, you might lose product if it crystallizes on the filter paper or in the funnel stem during hot filtration.
-
Solution: To prevent this, use a stemless funnel and preheat it with hot solvent before filtration. Keep the solution at or near its boiling point during the filtration process. If crystals do form, you can try to redissolve them with a small amount of hot solvent and pass it through the filter.[4]
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve a significant amount of your product.
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals on the filter. This will remove surface impurities without dissolving the purified product.[3]
-
Question: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer:
The failure of a compound to crystallize from a supersaturated solution is a common occurrence. This is often due to the solution being in a metastable state where the nucleation of crystals is kinetically hindered.
Causality & Solution:
-
Supersaturation without Nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.[2]
-
Solution 2: Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.[2]
-
-
Solution is Not Saturated: You may have used too much solvent, and the solution is not actually saturated at the lower temperature.
-
Solution: Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate?
A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] For ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate, a moderately polar compound, several solvent systems can be effective. Based on the structure and data from related benzimidazole compounds, the following are good starting points for screening:
-
Single Solvents: Ethanol, isopropanol, or ethyl acetate. Ethanol is often a good choice for benzimidazole derivatives.[6]
-
Mixed Solvents: A mixed solvent system can be highly effective if a single solvent is not ideal.[7] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.[7] Good combinations to try include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Acetone/Water
-
It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.
Q2: What are the likely impurities in my crude ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate?
A2: The impurities will depend on the synthetic route used. Common impurities in the synthesis of benzimidazolones can include:
-
Unreacted Starting Materials: For example, if synthesized from a substituted o-phenylenediamine and an ethyl chloroformate derivative, residual starting materials may be present.
-
Side Products: Incomplete cyclization or side reactions can lead to related impurities. For carbamate-protected benzimidazolones, side products from the protection step could be present.[8]
-
Degradation Products: The product may degrade if exposed to harsh conditions (e.g., strong acid or base) during workup.
Understanding the potential impurities can help in selecting a recrystallization solvent that will keep these impurities in solution.
Q3: How can I assess the purity of my recrystallized product?
A3: Several analytical techniques can be used to determine the purity of your recrystallized ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities will typically broaden and depress the melting point.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed with an appropriate solvent system.
-
Spectroscopic Methods:
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): This is a powerful tool for structural elucidation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Can confirm the molecular weight of your compound and help identify any impurities with different masses.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and can be compared to a reference spectrum.
-
Experimental Protocol: Recrystallization of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on small-scale solubility tests.
Materials and Equipment:
-
Crude ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
-
Erlenmeyer flask(s)
-
Recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexane mixture)
-
Heating source (hot plate with a water or sand bath)
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. The table below provides suggestions for initial screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[3]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. Preheat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the flask has reached room temperature, you can place it in an ice bath for 15-30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter by drawing air through them for a few minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator under vacuum.
Data Summary Table: Suggested Solvents for Screening
| Solvent System | Type | Rationale |
| Ethanol | Single | Often a good solvent for benzimidazole derivatives.[6] |
| Ethyl Acetate | Single | A moderately polar solvent that is a good starting point. |
| Isopropanol | Single | Similar properties to ethanol, can be a good alternative. |
| Ethyl Acetate / Hexane | Mixed | A common system for moderately polar compounds.[9] |
| Ethanol / Water | Mixed | A polar mixed system that can be effective.[9] |
Recrystallization Workflow Diagram
Sources
- 1. Benzimidazolone synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges and side reactions encountered during its synthesis, ensuring you achieve a high yield and purity.
The primary and most direct route to this target involves the cyclocondensation of o-phenylenediamine with ethyl chloroformate. While seemingly straightforward, this reaction is often plagued by competing pathways that can significantly impact the outcome. This guide is structured as a series of troubleshooting questions and FAQs to directly address the specific issues you may encounter at the bench.
Section 1: The Main Synthetic Pathway: A Mechanistic Overview
The desired transformation is an acylation followed by an intramolecular cyclization. The reaction proceeds by the nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by a base-assisted intramolecular cyclization of the second amino group onto the newly formed carbamate, eliminating ethanol to form the benzimidazolone ring system. A base is crucial to neutralize the hydrochloric acid generated during the initial acylation step.
Below is a diagram illustrating the intended reaction pathway.
Caption: Intended reaction pathway for the target molecule.
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My yield is disappointingly low, and TLC/LCMS analysis shows a significant amount of unreacted o-phenylenediamine. What is the likely cause?
Answer: This is a classic issue often rooted in stoichiometry, reagent quality, or reaction kinetics.
-
Causality & Explanation: The nucleophilicity of the second amino group in o-phenylenediamine is significantly reduced after the first group is acylated. If conditions are not optimal, the initial acylation is fast, but the subsequent cyclization step becomes the rate-limiting step. Insufficient activation (e.g., too low temperature) or a weak base can stall the reaction here. Furthermore, ethyl chloroformate is highly sensitive to moisture. If your solvent or glassware is not perfectly dry, the reagent will hydrolyze to ethanol and CO₂, effectively reducing its available concentration and leaving starting material unreacted.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess (1.05-1.1 equivalents) of ethyl chloroformate can be used to drive the reaction to completion, compensating for any minor hydrolysis.
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., THF, Dichloromethane) over molecular sieves or by distillation. Flame-dry your glassware under an inert atmosphere (Nitrogen or Argon) before adding reagents.
-
Check Reagent Quality: Use a freshly opened bottle of ethyl chloroformate or distill it prior to use if it's old. o-Phenylenediamine can oxidize on storage (turning dark). Purify it by recrystallization or sublimation if it appears discolored.
-
Optimize Reaction Temperature: The initial acylation is often performed at a low temperature (0 °C) to control exothermicity, but the cyclization may require gentle heating or reflux to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature profile.
-
Question 2: I've isolated a white, highly insoluble solid as a major byproduct. It has a much higher melting point than my expected product. What is it?
Answer: You have most likely formed 1,3-dihydro-2H-benzimidazol-2-one (also known as benzimidazolone).
-
Causality & Explanation: This side reaction is particularly common when using certain carbonylating agents or under specific conditions. It can occur via two main pathways:
-
Reaction with a Phosgene Equivalent: If a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) is used, it can react with both amino groups to directly form the highly stable, unsubstituted benzimidazolone ring.
-
Hydrolysis/Cleavage: If the desired N-acylated product is formed but subjected to harsh basic or acidic conditions during workup or purification (especially with heating), the ethyl carbamate group can be cleaved.
-
-
Troubleshooting Steps:
-
Control Stoichiometry: When using potent carbonylating agents like triphosgene, a careful 1:1 stoichiometry of o-phenylenediamine to the carbonyl source is critical.
-
Use a Milder Base: Employ an organic base like triethylamine or pyridine rather than strong inorganic bases (e.g., NaOH, KOH) during the reaction and workup, especially if heating is required.
-
Buffer the Workup: If an aqueous workup is necessary, use a buffered solution (e.g., saturated sodium bicarbonate) to avoid extremes in pH.
-
Purification Strategy: Benzimidazolone is often poorly soluble in common organic solvents like dichloromethane or ethyl acetate. This property can be exploited for purification. The crude product can be washed or triturated with a solvent in which the desired product is soluble, leaving the benzimidazolone behind as a solid.
-
Question 3: My NMR spectrum is complex. I see my product, but there are also multiple ethyl signals and a messy aromatic region. What impurity is this?
Answer: This suggests the formation of a di-substituted, non-cyclized byproduct. The most likely candidate is diethyl 1,2-phenylenedicarbamate.
-
Causality & Explanation: Both amino groups of o-phenylenediamine are nucleophilic. If the rate of intermolecular acylation competes with or exceeds the rate of intramolecular cyclization, a second molecule of ethyl chloroformate can react with the remaining amino group of the mono-acylated intermediate. This is favored when:
-
An excess of ethyl chloroformate is used (>1.2 equivalents).
-
The base is very strong or used in excess, increasing the nucleophilicity of the second amino group.
-
The reaction is run at a high concentration, favoring intermolecular reactions.
-
-
Troubleshooting Steps:
-
Control Reagent Addition: Add the ethyl chloroformate dropwise to a solution of the o-phenylenediamine and base at low temperature (0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring the initial mono-acylation and subsequent cyclization over di-acylation.
-
Optimize Base Stoichiometry: Use approximately 1.0 to 1.1 equivalents of a hindered organic base like triethylamine. This is sufficient to scavenge the HCl produced without excessively activating the second amine.
-
Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization pathway over the intermolecular di-acylation.
-
Question 4: My reaction mixture turns dark brown or black, resulting in a crude product that is very difficult to purify. How can I prevent this?
Answer: This is a clear sign of oxidative degradation of the o-phenylenediamine starting material.
-
Causality & Explanation: Aromatic diamines are highly susceptible to air oxidation, which produces intensely colored polymeric impurities. This process can be accelerated by trace metal impurities, light, and heat. These colored impurities are often challenging to remove by simple recrystallization and can streak badly on silica gel columns.
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: The most critical step is to run the reaction under a blanket of an inert gas like Nitrogen or Argon. This involves degassing your solvent and using appropriate Schlenk line or balloon techniques.
-
Purify the Starting Material: As mentioned before, if your o-phenylenediamine is not a clean, light-colored solid, purify it immediately before use. Sublimation is an excellent method for this.
-
Use High-Purity Solvents: Ensure solvents are free from peroxides and metal contaminants.
-
Minimize Reaction Time: Monitor the reaction closely by TLC/LCMS and work it up as soon as it reaches completion to minimize the time the amine is exposed to potentially oxidizing conditions.
-
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best choice of base for this reaction and why?
-
Triethylamine (TEA) is often the best choice. It is a non-nucleophilic, organic-soluble base that effectively scavenges the generated HCl. Its boiling point allows for moderate heating if necessary, and it is easily removed under reduced pressure. Pyridine can also be used and can act as a nucleophilic catalyst, but it is more toxic and has a higher boiling point, making it harder to remove. Inorganic bases like NaHCO₃ or K₂CO₃ can be used in some solvent systems but their heterogeneity can sometimes lead to slower or incomplete reactions. Strong bases like NaOH should be avoided as they promote hydrolysis of the ester and other side reactions.
-
-
FAQ 2: What are the most critical reaction parameters to control?
-
The three most critical parameters are temperature , rate of addition , and atmosphere . Maintain a low temperature (0 °C) during the addition of ethyl chloroformate to control the initial exothermic acylation. Add the chloroformate slowly to favor mono-acylation. Always use an inert atmosphere to prevent the oxidative degradation of the starting diamine.
-
-
FAQ 3: Are there alternative synthetic routes that avoid these side reactions?
-
Yes, a two-step approach can offer better control. First, synthesize the benzimidazolone intermediate by reacting o-phenylenediamine with urea or CDI.[1] This reaction is often high-yielding and produces a stable, easily purified intermediate. Then, in a second step, perform an N-acylation on the benzimidazolone using ethyl chloroformate with a stronger base (like NaH) in an anhydrous aprotic solvent (like DMF or THF) to attach the ethyl carbamate group specifically to the nitrogen atom. This route decouples the cyclization from the acylation, preventing the formation of di-acylated open-chain byproducts.
-
Section 4: Optimized Experimental Protocol
This protocol is a recommended starting point. Optimization may be required based on your specific laboratory conditions and substrate scale.
Materials:
-
o-Phenylenediamine (purified, 1.0 eq)
-
Ethyl chloroformate (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate & Hexanes (for chromatography)
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, dissolve o-phenylenediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice-water bath.
-
Addition: Dilute ethyl chloroformate (1.05 eq) with a small amount of anhydrous THF and add it to the dropping funnel. Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, cool the mixture back to room temperature. Filter off the triethylamine hydrochloride salt and wash the solid with a small amount of THF. Combine the filtrates and concentrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a white or off-white solid.
Expected Outcome:
-
Yield: 70-85%
-
Appearance: White to light-tan solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 5: Visualizing Competing Reaction Fates
The following diagram illustrates the critical branch points in the synthesis where the reaction can deviate from the desired pathway to form common side products.
Caption: Competing reaction pathways in the synthesis.
Section 6: Data Summary of Key Species
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Distinguishing Features |
| Desired Product | Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate | 206.20 | Soluble in EtOAc, DCM. Shows one ethyl signal in ¹H NMR. |
| Side Product 1 | Diethyl 1,2-phenylenedicarbamate | 252.26 | Non-cyclized. Shows two equivalent ethyl signals in ¹H NMR. Often has similar solubility to the desired product. |
| Side Product 2 | 1,3-dihydro-2H-benzimidazol-2-one | 134.13 | High melting point. Poorly soluble in most common organic solvents (DCM, EtOAc). No ethyl signal in ¹H NMR. |
| Side Product 3 | Oxidative Polymers | Variable | Intensely colored (brown/black) amorphous material. Insoluble and causes streaking in chromatography. |
Section 7: References
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 27, 2026, from [Link]
-
Al-Masoudi, N. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2088-2101. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational text for heterocyclic synthesis principles).
-
Patil, S., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2). (Provides a general overview of benzimidazole synthesis methods).
-
Kadhim, M. A., & Al-Adily, M. J. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6). [Link]
-
Google Patents. (1971). DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water. Retrieved January 27, 2026, from (Describes the synthesis of the benzimidazolone core using urea).
Sources
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate Derivatives
Welcome to the technical support center for the synthesis and optimization of ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we will address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is dedicated to resolving specific issues you may encounter during the synthesis of your target benzodiazole derivatives.
Q1: I am observing low to no yield of my desired cyclized product. What are the likely causes and how can I improve it?
Low or no product yield is a common frustration in organic synthesis. For the formation of the 2-oxo-2,3-dihydro-1H-benzodiazole core, several factors could be at play.
Probable Causes & Recommended Solutions:
-
Incomplete Starting Material Conversion: The initial steps of preparing the cyclization precursor are critical. Ensure that the protection of 2-aminobenzylamine and subsequent reaction with ethyl chloroformate have gone to completion. Monitor each step by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
Suboptimal Cyclization Conditions: The intramolecular cyclization to form the seven-membered ring is often the most challenging step.
-
Base Selection: The choice of base is crucial. If you are using a weak base (e.g., triethylamine) and observing low conversion, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These stronger bases can more effectively deprotonate the carbamate nitrogen, facilitating the intramolecular nucleophilic attack.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Aprotic polar solvents like DMF or DMSO are often good choices as they can help to dissolve the reactants and stabilize charged intermediates. However, in some cases, less polar solvents like THF or toluene might be preferable to reduce side reactions. It is advisable to screen a range of solvents to find the optimal one for your specific substrate.
-
Temperature: Many cyclization reactions require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) may be beneficial. Conversely, if you observe decomposition or the formation of multiple byproducts at higher temperatures, lowering the temperature might be necessary.
-
-
Degradation of Starting Materials or Product: The 2-aminobenzylamine precursor can be sensitive to oxidation. It is recommended to use freshly purified starting materials and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q2: My reaction is producing a significant amount of a dimeric byproduct. How can I minimize its formation?
The formation of dimers or oligomers is a common side reaction in intramolecular cyclizations, especially when the ring being formed is strained or the reaction is run at high concentrations.
Probable Cause & Recommended Solutions:
-
Intermolecular vs. Intramolecular Reaction: The formation of a dimer suggests that an intermolecular reaction between two molecules of your linear precursor is competing with the desired intramolecular cyclization.
-
High Concentration: The most effective way to favor intramolecular reactions is to work at high dilution. By significantly lowering the concentration of your starting material, you reduce the probability of two molecules encountering each other, thus favoring the intramolecular pathway. A good starting point is to use a concentration of 0.01-0.05 M.
-
Slow Addition: A slow addition of the cyclization precursor to a solution of the base (using a syringe pump) can also help to maintain a low effective concentration of the reactive species, further promoting the intramolecular reaction.
-
Q3: I am having difficulty with the Boc-protection/deprotection steps. What are the best practices?
Protecting group chemistry is a fundamental aspect of multi-step synthesis, and issues at this stage can halt the entire synthetic sequence.
Troubleshooting Boc-Protection/Deprotection:
-
Boc-Protection:
-
Incomplete Reaction: If you are observing incomplete protection of 2-aminobenzylamine with Boc-anhydride (Boc₂O), ensure you are using at least one equivalent of a suitable base (like triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction. The reaction is typically performed in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Di-Boc Formation: To avoid the formation of the di-protected product, it is crucial to use only one equivalent of Boc₂O and to add it slowly to the solution of the diamine.
-
-
Boc-Deprotection:
-
Incomplete Deprotection: The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method. If you are observing incomplete deprotection, you can try increasing the reaction time or using a larger excess of TFA. Alternatively, a solution of HCl in an organic solvent (like dioxane or methanol) can be used.
-
Side Reactions during Deprotection: Some sensitive functional groups may not be stable to strong acidic conditions. In such cases, milder deprotection methods can be explored, although they are less common for Boc groups.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate derivatives?
A common and logical approach involves a multi-step synthesis starting from 2-aminobenzylamine. The key steps are:
-
Selective Protection: Mono-protection of one of the amino groups of 2-aminobenzylamine, often with a Boc group, to direct the subsequent reactions.
-
Carbamoylation: Reaction of the free primary amine with ethyl chloroformate to form the ethyl carbamate.
-
Deprotection: Removal of the protecting group to unmask the second amine.
-
Cyclization: An intramolecular cyclization, typically promoted by a base, to form the seven-membered benzodiazepine ring.
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your synthesis. By co-spotting your reaction mixture with your starting materials and, if available, a reference standard of your product, you can visualize the consumption of reactants and the formation of the product. Staining with ninhydrin can be particularly useful for visualizing primary and secondary amines.
Q3: What are the best methods for purifying the final product?
The purification method will depend on the physical properties of your product.
-
Column Chromatography: This is the most common method for purifying organic compounds. Silica gel is typically used as the stationary phase, and a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) is used as the eluent.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure crystalline material.
III. Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate.
Protocol 1: Synthesis of tert-butyl (2-aminobenzyl)carbamate
-
Dissolve 2-aminobenzylamine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of ethyl (2-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate
-
Dissolve tert-butyl (2-aminobenzyl)carbamate (1.0 eq) and triethylamine (1.2 eq) in THF in a round-bottom flask and cool to 0 °C.
-
Slowly add ethyl chloroformate (1.1 eq) to the solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Protocol 3: Synthesis of ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate
-
Dissolve ethyl (2-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the crude amine salt in a suitable solvent (e.g., THF or DMF) and add a base (e.g., NaH, 1.2 eq) at 0 °C.
-
Stir the reaction at room temperature or with gentle heating until the cyclization is complete.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.
IV. Data Presentation
Table 1: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low/No Product Yield | Incomplete starting material conversion | Monitor each step by TLC. |
| Suboptimal cyclization conditions | Screen different bases, solvents, and temperatures. | |
| Degradation of materials | Use fresh reagents and an inert atmosphere. | |
| Dimer Formation | High reaction concentration | Perform the reaction at high dilution (0.01-0.05 M). |
| Use slow addition of the precursor to the base. | ||
| Boc-Protection Issues | Incomplete reaction | Use at least 1 eq of base (e.g., triethylamine). |
| Di-protection | Use 1 eq of Boc₂O and add it slowly. | |
| Boc-Deprotection Issues | Incomplete deprotection | Increase reaction time or excess of TFA/HCl. |
| Side reactions | Consider milder deprotection methods if necessary. |
V. Visualizations
Workflow for the Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate
Caption: Proposed synthetic workflow for the target compound.
Troubleshooting Logic for Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yields.
VI. References
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (URL not available)
-
Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. (URL not available)
-
Synthesis of 1,3,5-Triazepines and Benzo[f][1][2][3]triazepines and Their Biological Activity: Recent Advances and New Approaches. (URL not available)
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (URL: [Link])
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL not available)
Sources
Greener Synthesis of Benzimidazole Derivatives: A Technical Support Center for Researchers
Prepared by the Senior Application Scientist, Gemini Division
Welcome to the technical support center for the greener synthesis of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the exciting and evolving landscape of sustainable chemistry. We understand that while greener methods offer significant advantages, they also present unique experimental challenges. This resource, structured in a flexible question-and-answer format, provides in-depth troubleshooting guides and frequently asked questions to support you in your laboratory work. Our goal is to empower you with the knowledge to not only follow protocols but to understand the underlying principles, anticipate potential issues, and confidently troubleshoot your experiments for successful and sustainable outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and misconceptions about greener approaches to benzimidazole synthesis.
Q1: What are the main advantages of using greener synthesis methods for benzimidazole derivatives compared to conventional approaches?
A1: Conventional methods for synthesizing benzimidazoles often involve harsh reaction conditions, the use of hazardous and corrosive acids, long reaction times, and the generation of significant chemical waste.[1][2] Greener synthesis methods aim to mitigate these issues by employing principles of green chemistry, such as using less hazardous reagents, alternative energy sources, and renewable feedstocks.[3] The primary advantages include:
-
Reduced Reaction Times: Techniques like microwave irradiation and ultrasonication can dramatically shorten reaction times from hours to minutes.[4][5]
-
Higher Yields: Optimized greener methods often lead to improved product yields.[4][5]
-
Simplified Work-up and Purification: The use of recyclable catalysts and solvent-free conditions can make product isolation more straightforward.[6][7]
-
Environmental Benignity: By reducing or eliminating hazardous solvents and reagents, these methods minimize environmental pollution.[7]
-
Energy Efficiency: Microwave and ultrasound technologies can be more energy-efficient compared to conventional heating methods.[8]
Q2: I'm new to microwave-assisted synthesis. How does it accelerate the reaction for benzimidazole formation?
A2: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy and convert it into heat.[6] This rapid and uniform heating, known as "in-core" heating, is fundamentally different from conventional heating where heat is transferred from an external source. For benzimidazole synthesis, which typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid, microwave irradiation offers several key benefits:
-
Efficient Heating: Solvents and reagents with high dielectric constants absorb microwave energy efficiently, leading to rapid temperature increases.
-
Increased Reaction Rates: The high temperatures and pressures achieved in sealed microwave vials significantly accelerate the rate of the condensation and subsequent cyclization reactions.
-
Improved Yields and Purity: The short reaction times at high temperatures can minimize the formation of side products that may occur during prolonged heating in conventional methods.[5]
Q3: What is the role of ultrasound in the synthesis of benzimidazole derivatives?
A3: Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[9] This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets.[9] In the context of benzimidazole synthesis, this provides several advantages:
-
Enhanced Mass Transfer: The physical effects of cavitation, such as micro-jetting and shockwaves, improve the mixing of reactants, especially in heterogeneous reactions.
-
Surface Cleaning of Catalysts: For reactions employing solid catalysts, ultrasound can continuously clean the catalyst surface, removing passivating species and maintaining high catalytic activity.
-
Radical Formation: Under certain conditions, the high temperatures within the collapsing bubbles can induce the formation of reactive radical species, potentially opening up alternative reaction pathways.
-
Increased Reaction Rates: The combination of enhanced mass transfer and localized high energy accelerates the reaction rate, often at lower bulk temperatures than conventional heating.
Q4: What are "green catalysts," and can you provide some examples used in benzimidazole synthesis?
A4: Green catalysts are materials that enhance the rate of a chemical reaction while adhering to the principles of green chemistry. Ideally, they are non-toxic, derived from renewable resources, efficient in small quantities, and easily separable and reusable. In benzimidazole synthesis, a variety of green catalysts have been employed to replace traditional stoichiometric acids or hazardous metal catalysts. Examples include:
-
Metal Salts: Simple, inexpensive, and relatively non-toxic metal salts like zinc triflate, zinc acetate, and ammonium chloride have been shown to be effective catalysts.[10]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as nano-catalysts (e.g., ZnO, ZnFe2O4), offer the significant advantage of easy recovery and recyclability.[11][12]
-
Natural Catalysts: Emerging research explores the use of catalysts derived from natural sources, such as papaya bark ash, which are renewable and biodegradable.
Q5: Is it always better to run a reaction solvent-free? What are the potential challenges?
A5: Solvent-free reactions are highly desirable from a green chemistry perspective as they eliminate solvent waste, which is a major contributor to pollution in the chemical industry.[7] However, this approach is not without its challenges:
-
Viscosity and Mixing: In the absence of a solvent, the reaction mixture can be highly viscous or even solid, leading to poor mixing and inefficient heat transfer. This can result in localized overheating and the formation of byproducts.
-
Product Isolation: Isolating the product from a solvent-free reaction can be challenging, especially if the product is a viscous oil or if unreacted starting materials are difficult to remove. Traditional purification methods like crystallization or column chromatography may be less straightforward.
-
Substrate Compatibility: Not all substrates are suitable for solvent-free conditions. Solid reactants with high melting points may not react efficiently without a solvent to facilitate interaction.
Part 2: Troubleshooting Guides
This section provides detailed guidance on how to address specific issues you may encounter during your experiments.
Guide 1: Microwave-Assisted Benzimidazole Synthesis
Workflow Diagram: Microwave-Assisted Benzimidazole Synthesis
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Validation |
| Incorrect Reaction Parameters | The reaction may require a higher temperature or longer time to proceed to completion. Microwave absorption efficiency varies with the solvent and reactants. | 1. Increase Temperature: Incrementally increase the reaction temperature by 10-20°C and monitor the reaction progress by TLC. 2. Increase Time: Extend the reaction time in increments of 5-10 minutes. 3. Power Cycling: Ensure the microwave is delivering consistent power. Check the instrument's power output settings. |
| Poor Microwave Absorption | If the reactants and solvent have low dielectric constants, they will not heat efficiently under microwave irradiation. | 1. Add a Microwave Absorber: Introduce a small amount of a high-dielectric solvent like ethanol or ethylene glycol to the reaction mixture. 2. Use a Co-solvent: If the reaction is solvent-free, consider adding a minimal amount of a polar, high-boiling solvent. |
| Substrate Reactivity | Electron-withdrawing groups on the aldehyde can decrease its reactivity, making the initial condensation step slower. Steric hindrance on either the o-phenylenediamine or the aldehyde can also impede the reaction. | 1. Increase Catalyst Loading: If using a catalyst, try increasing the amount to facilitate the reaction. 2. Switch to a More Reactive Aldehyde Derivative: If possible, use a more reactive form of the aldehyde. |
| Incomplete Reaction | The reaction may have stalled before all the starting material was consumed. | 1. Monitor by TLC: Run a TLC at different time points to determine if the reaction is progressing. 2. Add More Reagent: If the reaction has stalled, consider adding a small additional amount of the limiting reagent. |
Problem 2: Formation of Byproducts/Impure Product
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Validation |
| Over-alkylation/Dimerization | At high temperatures, the N-H of the newly formed benzimidazole can be reactive, leading to side reactions, especially if an excess of the aldehyde is present. | 1. Stoichiometry Control: Use a precise 1:1 molar ratio of o-phenylenediamine to aldehyde. 2. Lower Temperature: Try running the reaction at a lower temperature for a slightly longer time. |
| Decomposition of Starting Materials or Product | The high temperatures in microwave synthesis can sometimes lead to the degradation of sensitive functional groups on the reactants or the final product. | 1. Lower Temperature and Shorter Time: Optimize the reaction to use the lowest possible temperature and shortest time required for completion. 2. Check Substrate Stability: Run a control experiment with just the starting materials under the reaction conditions to check for decomposition. |
| Formation of Imine Intermediate | The initial condensation of the o-phenylenediamine and aldehyde forms an imine intermediate. If the subsequent cyclization is slow, this intermediate may be present in the final product mixture.[1] | 1. Increase Reaction Time/Temperature: Provide more energy to drive the cyclization to completion. 2. Add an Acid Catalyst: A catalytic amount of a mild acid can promote the cyclization step. |
| Oxidation of o-phenylenediamine | o-Phenylenediamines can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to colored impurities. | 1. Degas Solvents: If using a solvent, degas it before use to remove dissolved oxygen. 2. Inert Atmosphere: While less common in microwave synthesis, for highly sensitive substrates, purging the vial with nitrogen or argon before sealing can be beneficial. |
Guide 2: Ultrasound-Assisted Benzimidazole Synthesis
Workflow Diagram: Ultrasound-Assisted Benzimidazole Synthesis
Caption: General workflow for ultrasound-assisted benzimidazole synthesis.
Problem 1: Low or Inconsistent Yields
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Validation |
| Insufficient Acoustic Cavitation | The ultrasonic power may be too low to induce effective cavitation, leading to a slow reaction rate. The position of the flask in an ultrasonic bath can also significantly affect the energy received. | 1. Increase Ultrasonic Power: If using a probe, gradually increase the power output. 2. Optimize Flask Position: In an ultrasonic bath, move the flask to different locations to find the "hot spot" of highest activity. 3. Check Water Level in Bath: Ensure the water level in the bath is appropriate for efficient energy transfer. |
| Reaction Temperature Too High or Too Low | While ultrasound provides localized heating, the bulk temperature of the reaction is also important. Some reactions require a certain threshold temperature to proceed efficiently. Conversely, excessively high bulk temperatures can sometimes reduce the efficiency of cavitation. | 1. Use a Water Bath: Place the reaction vessel in a water bath to control the bulk temperature. 2. Monitor Temperature: Use a thermometer to monitor the bulk temperature of the reaction and adjust the ultrasonic power or external cooling as needed. |
| Poor Solubility of Reactants | If the reactants are not well-dissolved, the reaction will be limited by the rate of dissolution. | 1. Choose a Better Solvent: Select a solvent in which the reactants have higher solubility. 2. Ultrasound's Effect: Note that ultrasound can enhance the dissolution of solids, so ensure sufficient sonication time. |
| Degassing of the Solvent | Dissolved gases in the solvent can dampen the intensity of cavitation. | 1. Degas the Solvent: Before starting the reaction, sonicate the solvent for a few minutes to remove dissolved gases. |
Problem 2: Catalyst Deactivation or Inefficiency
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Validation |
| Catalyst Poisoning | Impurities in the starting materials or solvent can adsorb to the catalyst's active sites, blocking them and reducing catalytic activity. | 1. Purify Starting Materials: Ensure the purity of your o-phenylenediamine and aldehyde. 2. Use High-Purity Solvents: Use freshly distilled or high-purity solvents. |
| Leaching of Active Species | For supported catalysts, the active metal species may leach into the reaction medium, reducing the catalyst's effectiveness over time and contaminating the product.[12] | 1. Hot Filtration Test: During the reaction, filter a small portion of the hot reaction mixture to remove the solid catalyst and continue heating the filtrate. If the reaction continues to proceed, it indicates that active species have leached into the solution. 2. ICP-MS Analysis: Analyze the reaction filtrate by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of leached metal. |
| Mechanical Damage to Catalyst | The high-energy environment of ultrasonication can cause physical damage to the catalyst support, leading to a loss of surface area and activity. | 1. Characterize Used Catalyst: After the reaction, recover the catalyst and characterize it using techniques like SEM or TEM to look for changes in morphology. 2. Use a More Robust Support: Consider using a catalyst with a more mechanically stable support. |
Guide 3: Green Catalyst and Solvent-Free Reactions
Workflow Diagram: Solvent-Free Benzimidazole Synthesis
Caption: General workflow for solvent-free benzimidazole synthesis.
Problem 1: Incomplete Conversion or Slow Reaction
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Validation |
| Poor Mixing of Solid Reactants | In the absence of a solvent, intimate contact between the reacting particles is crucial. Inefficient mixing can lead to a slow or incomplete reaction. | 1. Grinding: Thoroughly grind the reactants and catalyst together in a mortar and pestle before heating. 2. Ball Milling: For larger scale reactions, consider using a ball mill to ensure efficient mixing and mechanochemical activation. |
| High Melting Point of Reactants | If one or both reactants have a high melting point, the reaction may not proceed until a liquid phase is formed. | 1. Eutectic Mixture: Check if the reactants form a eutectic mixture with a lower melting point. 2. Minimal Solvent: Add a very small amount of a high-boiling, green solvent (e.g., a few drops of PEG-400) to create a paste and facilitate the reaction. |
| Catalyst Deactivation | The catalyst can become coated with product or byproducts, preventing it from interacting with the reactants. | 1. Increase Stirring/Agitation: Ensure vigorous stirring or agitation to keep the catalyst surface exposed. 2. Catalyst Regeneration: If using a recyclable catalyst, follow a validated regeneration protocol (see Problem 2 below). |
Problem 2: Difficulty in Catalyst Recovery and Regeneration
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Validation |
| Catalyst is Too Finely Dispersed | Nanoparticle catalysts can be difficult to separate from the reaction mixture by simple filtration. | 1. Magnetic Catalysts: Use a magnetically separable catalyst (e.g., supported on iron oxide nanoparticles) for easy recovery with an external magnet. 2. Centrifugation: Use centrifugation to pellet the catalyst before decanting the supernatant. |
| Loss of Catalytic Activity After Recovery | The catalyst may be deactivated by strongly adsorbed species or may have undergone structural changes. | 1. Washing: Wash the recovered catalyst with a suitable solvent to remove adsorbed impurities before drying and reusing. 2. Regeneration Protocol: For a catalyst like ZnO, a simple regeneration might involve washing with a solvent followed by calcination at a moderate temperature to burn off organic residues. For a Zn-BNT catalyst, washing with chloroform and methanol followed by drying has been shown to be effective.[13] |
| Leaching of Active Sites | The active catalytic species may have leached into the product mixture during the reaction. | 1. Analyze Product for Catalyst Traces: Use techniques like ICP-MS to check for the presence of the catalyst metal in the purified product. 2. Use a More Stable Catalyst: If leaching is significant, consider a catalyst with a stronger interaction between the active species and the support. |
Problem 3: Challenges in Product Purification
| Potential Cause | Explanation & Causality | Troubleshooting Steps & Validation |
| Viscous Crude Product | Solvent-free reactions can result in a thick, viscous crude product that is difficult to handle and purify. | 1. Trituration: Add a solvent in which the product is sparingly soluble but the impurities are soluble. Stir or sonicate the mixture to dissolve the impurities, then filter to isolate the purified solid product. 2. Minimal Solvent for Chromatography: Dissolve the crude product in a minimal amount of a suitable solvent before loading it onto a chromatography column. |
| Product and Starting Material have Similar Solubility | If the product and unreacted starting materials have similar solubility profiles, separation by crystallization can be difficult. | 1. Column Chromatography: This is often the most effective method for separating compounds with similar solubilities. 2. Acid-Base Extraction: The benzimidazole ring has a basic nitrogen atom. You can selectively extract the product into an acidic aqueous solution, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate the purified product. |
| Use of High-Boiling Solvents (e.g., PEG) | While greener than many traditional solvents, high-boiling solvents like polyethylene glycol (PEG) can be difficult to remove. | 1. Aqueous Extraction: PEG is water-soluble. After the reaction, add water to the mixture and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate). The PEG will remain in the aqueous layer.[14] 2. Distillation of Water: The PEG can be recovered from the aqueous layer by distillation of the water.[14] |
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key greener synthesis experiments.
Protocol 1: Microwave-Assisted Synthesis of 2-Phenyl-1H-benzo[d]imidazole
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Acetic acid (glacial)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reaction vial, combine o-phenylenediamine (1.0 mmol, 108.1 mg) and benzaldehyde (1.0 mmol, 106.1 mg, 102 µL).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Seal the vial and place it in the microwave synthesizer.
-
Set the reaction parameters: temperature at 120°C, hold time of 5 minutes, and maximum pressure of 20 bar. Ensure stirring is on.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and add about 5 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain 2-phenyl-1H-benzo[d]imidazole.
Self-Validation:
-
Expected Yield: >90%
-
Appearance: Off-white to pale yellow solid.
-
TLC Analysis: The reaction should show complete consumption of the starting materials and the formation of a single major product spot.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ultrasound-Assisted Synthesis of 2-Arylbenzimidazoles using a Reusable ZnFe2O4 Nanocatalyst
Materials:
-
Substituted o-phenylenediamine
-
Substituted aromatic aldehyde
-
ZnFe2O4 nanocatalyst
-
Ethanol
-
Ultrasonic bath or probe sonicator
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine (1.0 mmol), aromatic aldehyde (1.0 mmol), and ZnFe2O4 nanocatalyst (e.g., 10 mol%).[11]
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Place the flask in an ultrasonic bath containing water, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, insert an ultrasonic probe into the reaction mixture.
-
Irradiate the mixture with ultrasound at a constant temperature (e.g., 70°C) for the optimized time (typically 20-30 minutes), while stirring.[11]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an additional 10 mL of ethanol and stir for 5 minutes.
-
Separate the catalyst by filtration or by using an external magnet if the catalyst is magnetic.
-
Wash the recovered catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Self-Validation:
-
Expected Yield: 88-92%[11]
-
Catalyst Reusability: The recovered catalyst should show minimal loss of activity in subsequent runs.
-
Characterization: Confirm the structure of the product by standard spectroscopic methods.
References
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials (Basel). 2020 Dec; 10(12): 2405. [Link]
-
PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013). ResearchGate. [Link]
-
Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. 2023 Nov 7. [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. [Link]
-
Synthesis of Benzimidazole Derivatives: Microwave Approach review. ijarsct. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]
-
Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. ResearchGate. [Link]
-
Polyethylene glycol (PEG-400): An efficient medium for the synthesis of 1,2-disubstituted benzimidazoles. Taylor & Francis. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Regeneration of Benzimidazole-Based Organohydrides Mediated by Ru Catalysts. ACS Publications. [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. National Institutes of Health. [Link]
-
SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS. EPRA JOURNALS. [Link]
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. ResearchGate. [Link]
-
The Nano-Based Catalyst for the Synthesis of Benzimidazoles. ResearchGate. [Link]
-
Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. National Institutes of Health. [Link]
-
Polyethylene glycol: A recyclable solvent system for the synthesis of benzimidazole derivatives using CAN as catalyst. Indian Academy of Sciences. [Link]
-
Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent. ResearchGate. [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. National Institutes of Health. [Link]
-
Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. [Link]
-
Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. ResearchGate. [Link]
-
Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... ResearchGate. [Link]
-
Scheme 1. Synthesis of Benzimidazole derivatives catalyzed by zinc triflate. ResearchGate. [Link]
-
Polyethylene glycol (PEG-400): An efficient medium for the synthesis of 1,2-disubstituted benzimidazoles. ResearchGate. [Link]
-
Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. ResearchGate. [Link]
-
Nano Scale Magnetically Recoverable Supported Heteropoly Acid as an Efficient Catalyst for the Synthesis of Benzimidazole Derivatives in Water. ResearchGate. [Link]
-
Regeneration and Activity Test of Spent Zinc Oxide Hydrogen Sulfide Removal Catalyst. ResearchGate. [Link]
-
Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. Chemical Methodologies. [Link]
-
Ultrasonic-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles via various terminal acetylenes and azide and their quorum sensing inhibition. ResearchGate. [Link]
-
ChemInform Abstract: Polyethylene Glycol: A Recyclable Solvent System for the Synthesis of Benzimidazole Derivatives Using CAN as Catalyst. ResearchGate. [Link]
-
Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. International Journal of Industrial Engineering Computations. [Link]
-
Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. PubMed. 2022 Jun 13. [Link]
-
Ultrasound assisted Heterocycles Synthesis. ResearchGate. [Link]
-
Green Synthesis of Benzimidazole Derivatives. ResearchGate. [Link]
-
Synthesis and Characterization of PEG-b-1-Vinyl Imidazole Diblock Copolymers and Their Preliminary Evaluation for Biomedical Applications. National Institutes of Health. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. [Link]
-
Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. ResearchGate. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals. [Link]
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. jocpr.com [jocpr.com]
- 5. Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eprajournals.com [eprajournals.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chemmethod.com [chemmethod.com]
- 11. cjm.ichem.md [cjm.ichem.md]
- 12. researchgate.net [researchgate.net]
- 13. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting NMR Spectra of Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate. Achieving high analytical purity is paramount for reliable downstream applications, and a clean Nuclear Magnetic Resonance (NMR) spectrum is the primary indicator of success. This guide provides in-depth, experience-driven answers to common issues encountered during the synthesis and purification of this compound, focusing on the interpretation and resolution of impurities observed in ¹H NMR spectra.
Section 1: Foundational Knowledge - The Target ¹H NMR Spectrum
Before troubleshooting, it is essential to establish a baseline for a pure sample. The structure and expected ¹H NMR chemical shifts for ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate in CDCl₃ are detailed below. Variations in concentration and solvent can cause minor shifts, but this table serves as a reliable reference.
| Protons (Label) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Notes |
| -CH₃ (a) | Triplet (t) | 1.4 - 1.5 | 3H | Coupled to the -CH₂- protons (b). |
| -CH₂- (b) | Quartet (q) | 4.4 - 4.5 | 2H | Coupled to the -CH₃ protons (a). |
| Ar-H (c, d) | Multiplet (m) | 7.1 - 7.4 | 4H | Aromatic protons of the benzene ring. The exact pattern can be complex. |
| N-H (e) | Broad Singlet (br s) | 8.5 - 9.5 | 1H | Position can be variable and concentration-dependent. May exchange with D₂O. |
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common impurities and experimental artifacts observed in the ¹H NMR spectrum. Each question reflects a real-world laboratory scenario, followed by a detailed explanation of the cause and a robust solution.
Q1: My NMR spectrum shows a very broad singlet around δ 10-12 ppm and a simple aromatic multiplet, in addition to my product signals. What is this impurity?
A1: This is the hallmark signature of the unreacted precursor, 1,3-dihydro-2H-benzo[d]imidazol-2-one.
-
Causality & Identification: The synthesis of the target compound typically involves the N-acylation of 1,3-dihydro-2H-benzo[d]imidazol-2-one with ethyl chloroformate.[1][2] If this reaction does not go to completion, the starting material will persist. The two N-H protons of this precursor are equivalent and acidic, appearing as a characteristic broad singlet far downfield (δ 12.66 ppm in DMSO-d₆) due to hydrogen bonding and exchange.[3] Its aromatic protons will also present a distinct pattern that can overlap with your product's signals.
-
Solution: Purification Protocol An incomplete reaction requires purification to separate the more polar starting material from the less polar product. Flash column chromatography is the most effective method.
Protocol A: Flash Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane (DCM) or ethyl acetate, adding silica, and evaporating the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Dry-pack the column with silica gel and then flush with the starting eluent.
-
Eluent System: A gradient of ethyl acetate in hexanes is ideal. Start with 10-20% ethyl acetate in hexanes.
-
Elution: The less polar desired product will elute first. The highly polar 1,3-dihydro-2H-benzo[d]imidazol-2-one will remain strongly adsorbed to the silica and will elute much later, typically requiring a higher concentration of ethyl acetate (>50%) or even the addition of methanol.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using the same eluent system and visualize under UV light.
-
Isolation: Combine the pure fractions containing the product and remove the solvent in vacuo.
-
Q2: I see extra ethyl group signals (a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm) that do not integrate correctly relative to my product. What are they?
A2: These signals most likely originate from residual ethyl acetate (a common extraction and chromatography solvent) or unreacted ethyl chloroformate.
-
Causality & Identification:
-
Ethyl Acetate: This is one of the most common contaminants from workup or chromatography. Its signals are a quartet at ~δ 4.12 ppm, a triplet at ~δ 1.26 ppm, and a sharp singlet for the acetyl group at ~δ 2.05 ppm (in CDCl₃).[4][5]
-
Ethyl Chloroformate: If the reaction workup was not sufficient, this electrophilic starting material may remain. Its signals are very similar to other ethyl esters, appearing as a quartet and a triplet.
-
-
Solution: Removal of Volatile Impurities
-
Aqueous Wash (for Ethyl Chloroformate): Before concentrating the organic layer after extraction, perform a wash with a mild base like saturated sodium bicarbonate solution. This rapidly hydrolyzes residual ethyl chloroformate into ethanol and sodium ethyl carbonate, which are soluble in the aqueous phase.
-
Drying Under High Vacuum: For residual solvents like ethyl acetate, ensure the product is dried under high vacuum (not just a standard rotovap) for several hours. Gently heating the flask (e.g., in a 30-40 °C water bath) can help drive off stubborn solvent traces.
-
Co-evaporation: Dissolve the sample in a small amount of a low-boiling solvent like dichloromethane (DCM) and re-evaporate under high vacuum. Repeating this process 2-3 times can effectively remove higher-boiling solvents like ethyl acetate.
-
Q3: My aromatic region looks clean, but I have sharp singlets at δ 7.26, δ 2.17, and a broad peak at δ 1.56 ppm. What are these?
A3: These are classic signals for residual deuterated solvent (CDCl₃), acetone, and water, respectively.
-
Causality & Identification: These are ubiquitous laboratory contaminants.
-
Chloroform (CHCl₃): The residual, non-deuterated portion of your NMR solvent (CDCl₃) always appears at δ 7.26 ppm.[4] This is a useful internal reference but should be a small singlet.
-
Acetone: Often used for cleaning glassware. Even after oven-drying, trace amounts can remain and will appear as a sharp singlet at δ 2.17 ppm in CDCl₃.[4][5]
-
Water (H₂O): Appears as a broad peak, typically around δ 1.56 ppm in CDCl₃, but its position is highly variable depending on temperature, concentration, and hydrogen bonding.[4] NMR solvents can absorb atmospheric moisture.
-
-
Solution: Best Practices for NMR Sample Preparation
-
Glassware Cleaning: Rinse NMR tubes with a final solvent (e.g., DCM) that is more volatile and less likely to be an impurity of interest than acetone. Dry thoroughly in an oven and allow to cool in a desiccator before use.
-
Sample Drying: Ensure your final compound is rigorously dried and free of water before dissolving. Lyophilization or drying in a vacuum oven over a desiccant (like P₂O₅) is effective.
-
Solvent Handling: Use fresh, high-quality deuterated solvents. Store them over molecular sieves to keep them dry. Adding a small amount of an inert drying agent like potassium carbonate to your CDCl₃ bottle can also help.[6]
-
Confirmation of Exchangeable Protons (Water, NH): To confirm if a peak is from water or your product's N-H, add a single drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons (like H₂O and N-H) will be replaced by deuterium, causing their signals to disappear or significantly diminish.[6][7]
-
Q4: My initial crude NMR looked good, but after purification or sitting in solution, I see increasing amounts of the starting material, 1,3-dihydro-2H-benzo[d]imidazol-2-one. Why?
A4: The N-acyl carbamate bond is susceptible to hydrolysis, especially under acidic or basic conditions.
-
Causality & Mechanism: Carbamates, while more stable than esters, can still hydrolyze back to their constituent amine (1,3-dihydro-2H-benzo[d]imidazol-2-one) and a carbonic acid derivative.[8][9][10] This process can be accelerated by trace amounts of acid or base left over from the workup or by using protic solvents during purification. For instance, using silica gel that is slightly acidic can promote on-column degradation during a slow chromatography run.
-
Solution: Minimizing Hydrolysis
-
Neutral Workup: During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) to neutralize any acid generated (HCl is a byproduct of the acylation). Avoid strong bases like NaOH or KOH. Ensure the final organic layer is washed with brine to remove excess water and is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Efficient Chromatography: Do not let the sample sit on the silica gel column for an extended period. Use a slightly positive air pressure ("flash" chromatography) to speed up the elution. If degradation is still observed, consider neutralizing the silica gel by pre-rinsing the column with an eluent containing a small amount of a non-nucleophilic base like triethylamine (~0.5%).
-
Proper Storage: Store the purified product as a dry solid in a cool, dark place. For long-term storage, an inert atmosphere (nitrogen or argon) is recommended. Avoid storing it in solution, especially in protic solvents like methanol or ethanol.
-
Section 3: Systematic Troubleshooting Workflow
For a systematic approach to identifying unknown peaks in your ¹H NMR spectrum, follow the logical progression outlined in the diagram below. This workflow helps to quickly narrow down the possibilities from the most common to the more complex issues.
Caption: A decision-tree workflow for identifying common NMR impurities.
Section 4: References
-
Popova, E. A., et al. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 25(21), 5189. [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC, 2004(xii), 14-22. [Link]
-
Bode, J. W., & Doyle, A. G. (2006). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 71(12), 4479-4482. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Not Voodoo. [Link]
-
Zav'yalov, S. I., et al. (2004). 1,3-Dihydro-2H-imidazol-2-one Derivatives: Synthesis and Applications (A Review). Pharmaceutical Chemistry Journal, 38, 241-257. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Ohio State University, Department of Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
stability of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate under different conditions
Welcome to the technical support center for ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our aim is to provide you with the scientific rationale behind the stability profile of this molecule, enabling you to design robust experiments and interpret your results with confidence.
Introduction to the Stability of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a heterocyclic compound featuring a benzimidazolone core N-acylated with an ethyl carboxylate group. The stability of this molecule is critically influenced by the reactivity of the N-acyl bond and the ethyl carbamate moiety. Understanding its behavior in different chemical environments is paramount for its successful application in research and development. This guide will walk you through the key stability considerations for this compound.
Frequently Asked Questions (FAQs)
Q1: My compound is showing signs of degradation in an aqueous solution at neutral pH. What is the likely cause?
Even at neutral pH, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate can undergo slow hydrolysis. The primary point of cleavage is the N-acyl bond, which is susceptible to attack by water. This process, although slower than acid or base-catalyzed hydrolysis, can become significant over extended periods or at elevated temperatures. The degradation product is 2-benzimidazolone.
Q2: I am observing rapid degradation of the compound in my cell culture medium, which is buffered at pH 7.4. Why is this happening?
While the pH of the medium is close to neutral, the presence of various nucleophiles, such as amino acids and buffers, can accelerate the hydrolysis of the N-acyl bond.[1] Additionally, enzymatic activity in cell culture media or from cellular lysates can also contribute to the degradation of the compound.
Q3: Can I use acidic or basic conditions for the workup of reactions involving this compound?
Extreme caution is advised when using acidic or basic conditions. The N-acyl bond of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is highly susceptible to both acid and base-catalyzed hydrolysis.
-
Acidic Conditions: Under acidic conditions, protonation of the carbonyl oxygen of the N-acyl group activates the carbonyl carbon towards nucleophilic attack by water, leading to rapid cleavage of the N-acyl bond.[2][3]
-
Basic Conditions: In the presence of a base, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the N-acyl group. This leads to the formation of a tetrahedral intermediate that quickly collapses to yield the carboxylate and the benzimidazolone anion.[1][4]
Q4: What are the expected degradation products under hydrolytic conditions?
The primary degradation products from the hydrolysis of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate are 2-benzimidazolone and ethyl chloroformate, which would rapidly react with water to form ethanol, carbon dioxide, and hydrochloric acid.
Q5: How stable is the compound to heat?
The benzimidazolone core itself is generally thermally stable. However, the ethyl carbamate moiety can undergo thermal decomposition at elevated temperatures. Studies on similar ethyl carbamates have shown that they can decompose to yield the corresponding amine (in this case, 2-benzimidazolone), carbon dioxide, and ethylene.[5] It is recommended to avoid prolonged exposure to high temperatures.
Q6: Is the compound sensitive to light?
Benzimidazole derivatives can be susceptible to photodegradation.[6][7] While specific data for this compound is not available, it is prudent to protect it from light, especially when in solution, to prevent potential photo-induced reactions such as dehydrodimerization or photohydrolysis.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no recovery of the compound after aqueous workup. | Hydrolysis of the N-acyl bond due to acidic or basic conditions. | - Use neutral pH water for extraction and washing. - Minimize contact time with aqueous phases. - Consider using a non-aqueous workup if possible. |
| Multiple spots on TLC or peaks in LC-MS of a freshly prepared solution. | Degradation in the solvent. | - Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, dichloromethane). - Prepare solutions fresh before use. - Store stock solutions at low temperatures (-20°C or -80°C) and protected from light. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | - Assess the stability of the compound in the specific assay buffer and conditions prior to the main experiment. - Include a time-course stability study. - Consider using a more stable analog if degradation is unavoidable. |
| Discoloration of the solid compound upon storage. | Possible photodegradation or reaction with atmospheric moisture. | - Store the solid compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light in a cool, dry place. |
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability
This protocol provides a general framework for assessing the stability of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate at different pH values.
Materials:
-
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
-
Buffers of desired pH (e.g., pH 4, 7, and 9)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or LC-MS system
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a stock solution of the compound in ACN at a known concentration (e.g., 1 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the buffer.
-
Incubate the vials at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Immediately quench the reaction by adding an equal volume of cold ACN.
-
Analyze the samples by a validated HPLC or LC-MS method to determine the remaining concentration of the parent compound.
-
Plot the concentration of the parent compound versus time for each pH to determine the degradation rate.
Protocol 2: Photostability Assessment
This protocol is based on the ICH Q1B guideline for photostability testing.
Materials:
-
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (solid and in solution)
-
Photostability chamber with a light source emitting both visible and UV light.
-
Control samples wrapped in aluminum foil (dark control).
-
HPLC or LC-MS system.
Procedure:
-
Expose a sample of the solid compound and a solution of the compound in a suitable solvent to the light source in the photostability chamber.
-
Place a dark control sample alongside the exposed sample.
-
Monitor the temperature of the chamber.
-
At appropriate time intervals, withdraw samples of both the exposed and dark control materials.
-
Analyze the samples by HPLC or LC-MS to quantify the parent compound and detect any degradation products.
-
Compare the results from the exposed and dark control samples to differentiate between light-induced and thermally-induced degradation.
Visualizing Degradation Pathways
The following diagrams illustrate the primary expected degradation pathways for ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate.
Caption: Predicted hydrolytic degradation pathways.
Caption: Predicted thermal degradation pathway.
Summary of Stability Data
| Condition | Stability Profile | Primary Degradation Products | Recommendations |
| Acidic (pH < 4) | Highly Unstable | 2-Benzimidazolone, CO₂, Ethanol | Avoid acidic conditions. Use neutral buffers. |
| Neutral (pH 6-8) | Moderately Stable | 2-Benzimidazolone, CO₂, Ethanol | Use fresh solutions. Monitor for degradation in prolonged experiments. |
| Basic (pH > 9) | Highly Unstable | 2-Benzimidazolone, CO₂, Ethanol | Avoid basic conditions. Use neutral buffers. |
| Elevated Temperature (> 50°C) | Potentially Unstable | 2-Benzimidazolone, CO₂, Ethylene | Store at recommended temperatures. Avoid heating solutions for extended periods. |
| Light Exposure | Potentially Unstable | Photodegradation products (e.g., dimers) | Store in the dark. Use amber vials for solutions. |
| Common Organic Solvents (ACN, DCM, DMSO) | Generally Stable | - | Use high-purity, anhydrous solvents. Store solutions at low temperatures. |
References
-
Journal of the Chemical Society, Perkin Transactions 2. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. [Link]
-
ResearchGate. The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. [Link]
-
RSC Publishing. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. [Link]
-
The Journal of Organic Chemistry. Dual Photochemistry of Benzimidazole. [Link]
-
Wikipedia. Ethyl carbamate. [Link]
-
YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]
-
ResearchGate. Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. [Link]
-
ResearchGate. The mechanisms of hydrolysis of alkyl N-alkylthioncarbamate esters at 100 °C. [Link]
-
PubMed. Review of methodology for the determination of benzimidazole residues in biological matrices. [Link]
-
Journal of Medicinal Chemistry. Mitigating Heterocycle Metabolism in Drug Discovery. [Link]
-
PubMed Central. Ethyl Carbamate Formation from Cyanate in Model System of Ethanol-Water Media Using Response Surface Methodology. [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
YouTube. Hydrolysis of carboxylic and carbonic acid derivatives. [Link]
-
MDPI. Special Issue : Novel Heterocyclic Compounds for Drug Discovery. [Link]
-
IARC Publications. ETHYL CARBAMATE 1. Exposure Data. [Link]
-
NIH. ESI(+)-MS and GC-MS Study of the Hydrolysis of N-Azobenzyl Derivatives of Chitosan. [Link]
-
MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link]
-
MDPI. Studies on the Ethyl Carbamate Content of Fermented Beverages and Foods: A Review. [Link]
-
PMC. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]
-
Journal of the Chemical Society B: Physical Organic. Rates of base-catalysed hydrolysis of substituted aryl benzoates. [Link]
-
PubMed. Benzimidazoles in wastewater: Analytical method development, monitoring and degradation by photolysis and ozonation. [Link]
-
YouTube. Acid Catalyzed Ester Hydrolysis: General Reaction. [Link]
-
PubMed. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. [Link]
-
PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]
-
NIH. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. [Link]
-
ResearchGate. Photophysical study of benzimidazolone and its derivative molecules in solution. [Link]
-
MDPI. A Sustainable Strategy for Gastrointestinal Nematode Control in Sheep. [Link]
-
MDPI. Study of Photodegradation of Bentazon Herbicide by Using ZnO-Sm2O3 Nanocomposite Under UV Light. [Link]
-
PubMed. Identification and monitoring of thiabendazole transformation products in water during Fenton degradation by LC-QTOF-MS. [Link]
Sources
- 1. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling this synthesis from the bench to larger-scale production. We will address common issues through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Introduction: From Benchtop to Pilot Scale
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. While its preparation on a laboratory scale is well-documented, scaling up this process introduces challenges related to reaction control, impurity profiles, and safe handling of hazardous reagents. The most direct and common synthetic route involves the condensation of o-phenylenediamine with ethyl chloroformate. This guide focuses on troubleshooting this specific pathway, ensuring a robust, safe, and efficient scale-up.
The core transformation relies on the sequential acylation of o-phenylenediamine. The first amino group attacks the highly electrophilic ethyl chloroformate. The subsequent intramolecular cyclization, driven by the proximity of the second nucleophilic amino group, forms the stable five-membered benzimidazolone ring.
Technical Support Center: Synthesis of N-Substituted Benzimidazolones
Welcome to the technical support hub for the synthesis of N-substituted benzimidazolones. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged scaffold. Benzimidazolones are core structures in numerous pharmaceuticals and biologically active molecules, making their efficient and selective synthesis a critical task.[1][2][3]
This document moves beyond simple protocols to address the nuanced challenges and common pitfalls encountered in the lab. Here, we dissect the causality behind experimental outcomes, offering robust troubleshooting strategies and validated protocols to enhance your synthetic success.
Troubleshooting Guide: Common Synthesis Pitfalls
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Benzimidazolone Ring Formation
Question 1: My initial cyclization of o-phenylenediamine to form the benzimidazolone ring is low-yielding or failing completely. What's going wrong?
This is a common stumbling block often rooted in either the starting materials or the choice of carbonylating agent.
-
Causality & Explanation: The formation of the benzimidazolone ring requires two key steps: the formation of a urea intermediate followed by an intramolecular cyclization. The efficiency of this process is highly dependent on the reactivity of the carbonyl source and the purity of the diamine.
-
o-Phenylenediamine Instability: o-Phenylenediamines are notoriously susceptible to air oxidation, which forms colored, polymeric impurities.[4] These impurities not only reduce the available amount of starting material but can also interfere with the reaction. A starting material that is off-white or light tan is acceptable, but dark brown or purple diamine should be purified, for instance, by passing it through a short plug of silica gel with a hexane/ethyl acetate mixture.[5]
-
Choice of Carbonyl Source: The "carbonyl source" provides the C2 carbon of the benzimidazolone ring. The choice of this reagent dictates the required reaction conditions.
-
Urea: A common and inexpensive choice, but it requires high temperatures (often >130 °C) to promote cyclization, which can be unsuitable for sensitive substrates.[6][7]
-
1,1'-Carbonyldiimidazole (CDI): A much milder and highly efficient reagent that often works at lower temperatures (e.g., 40-80 °C).[8][9] It is an excellent alternative for substrates that cannot tolerate the harsh conditions of the urea method. However, stoichiometry is critical; an excess may be required.
-
Phosgene Equivalents (e.g., Triphosgene, Ethyl Chloroformate): Highly effective but also highly toxic and require careful handling. They are typically used in industrial settings under controlled conditions.
-
-
-
Troubleshooting & Recommended Solutions:
-
Verify Starting Material Purity: Before starting, check the color of your o-phenylenediamine. If it's significantly discolored, purify it by recrystallization or column chromatography.[5]
-
Switch to a Milder Carbonylating Agent: If you are using urea with a sensitive substrate and getting decomposition or low yields, switch to CDI. It is often worth the extra cost for the improved reliability and milder conditions.[9]
-
Optimize Reaction Conditions: For the CDI method, ensure your solvent (e.g., THF, CH₃CN) is anhydrous. For the urea method, ensure the temperature is high enough to drive the reaction to completion, monitoring by TLC.
-
Category 2: N-Substitution Reactions (Alkylation & Arylation)
Question 2: I am trying to perform a mono-N-alkylation, but I'm getting a significant amount of the 1,3-dialkylated byproduct. How can I improve selectivity?
This is a classic selectivity problem. Since the N-H protons of the benzimidazolone are similarly acidic, deprotonation can occur at both sites, leading to over-alkylation.
-
Causality & Explanation: The reaction proceeds via deprotonation of a ring nitrogen by a base to form an anionic nucleophile, which then attacks the alkyl halide. Using a strong base and excess alkylating agent will invariably lead to the dialkylated product. The key is to control the stoichiometry and reactivity.
-
Troubleshooting & Recommended Solutions:
-
Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the alkylating agent.
-
Select the Right Base: A milder base is often preferable. While strong bases like NaH will drive the reaction, they also promote dialkylation. Consider using potassium carbonate (K₂CO₃), which is often sufficient and less aggressive.[10]
-
Lower the Temperature: Running the reaction at room temperature or even 0 °C can slow down the second alkylation step more significantly than the first, thereby improving selectivity for the mono-alkylated product.
-
Monitor the Reaction Closely: Use TLC to track the disappearance of the starting material and the appearance of the mono- and di-substituted products. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Table 1: Base Selection for N-Alkylation
| Base | Strength | Typical Solvents | Common Issues | Recommendation |
| NaH | Very Strong | THF, DMF | Often leads to over-alkylation. Requires anhydrous conditions. | Use only when weaker bases fail. |
| K₂CO₃ | Moderate | DMF, Acetonitrile | Good for general-purpose mono-alkylation. Reaction may be slower. | Recommended starting point for mono-alkylation. [10] |
| Cs₂CO₃ | Moderate | DMF, Dioxane | Can improve yields for less reactive halides due to better solubility. | A good alternative to K₂CO₃, especially in challenging cases. |
| Et₃N | Weak (Organic) | DCM, THF | Generally not strong enough to deprotonate the benzimidazolone efficiently. | Not recommended for this transformation. |
Question 3: My N-arylation reaction using Ullmann or Buchwald-Hartwig coupling is inefficient. What are the most common points of failure?
Cross-coupling reactions are powerful but sensitive to multiple parameters. Failure often points to issues with the catalyst system, reactants, or reaction environment.
-
Causality & Explanation:
-
Ullmann Condensation: This classic copper-catalyzed reaction traditionally requires high temperatures (>180 °C) and polar aprotic solvents (DMF, NMP), which can decompose sensitive substrates.[11][12] The reaction is often sluggish with electron-rich aryl halides.
-
Buchwald-Hartwig Amination: This palladium-catalyzed method is generally more versatile and proceeds under milder conditions.[13] However, its success is critically dependent on the choice of palladium precursor, phosphine ligand, base, and solvent. Catalyst deactivation and poor substrate solubility are common failure modes.[14][15]
-
-
Troubleshooting & Recommended Solutions:
-
Aryl Halide Reactivity: The reactivity order is I > Br >> Cl. Aryl chlorides are notoriously difficult and often require specialized, sterically hindered phosphine ligands (e.g., Josiphos, XPhos) to achieve good results.[14] If possible, start with the aryl bromide or iodide.
-
Ligand and Catalyst Choice (Buchwald-Hartwig): Do not assume one ligand fits all. For electron-neutral or electron-rich aryl halides, bulky, electron-rich phosphine ligands are essential. Ensure your palladium precursor and ligand are not degraded. Using a pre-catalyst can often improve reproducibility.
-
Base Selection: The choice of base is critical and non-obvious. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used. K₃PO₄ is often a good choice for substrates with base-sensitive functional groups.[1]
-
Solvent and Solubility: Poor solubility of any component can kill the reaction.[14] If your reactants are not dissolving in a common solvent like toluene, switching to dioxane or t-BuOH may resolve the issue.[1][14]
-
Degas the Reaction Mixture: Both Ullmann and Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes).
-
Question 4: I've successfully synthesized my product, but I'm struggling to separate the N1 and N3 regioisomers of my unsymmetrically substituted benzimidazolone. What can I do?
This is a significant challenge when the benzimidazolone core has substituents on the benzene ring, making the N1 and N3 positions non-equivalent.
-
Causality & Explanation: Electronic and steric factors often provide only a slight preference for substitution at one nitrogen over the other, leading to product mixtures that are difficult to separate due to their similar polarities.[2][16]
-
Troubleshooting & Recommended Solutions:
-
Chromatography Optimization: This is the most direct approach. Screen different solvent systems (e.g., Hexane/EtOAc, DCM/MeOH) and consider using a high-performance column. Sometimes, a very long column or multiple runs are necessary.
-
Regioselective Synthesis Strategy: If separation is intractable, modifying the synthetic strategy is the best solution. One powerful method is the palladium-catalyzed cascade C-N coupling of a monosubstituted urea with a differentially substituted 1,2-dihaloaromatic. This approach provides excellent regiocontrol from the start.[1][2]
-
Protecting Group Strategy: While more steps are involved, using a protecting group on one of the nitrogens of a precursor can enforce selectivity. However, this is often a less atom-economical approach.
-
Visualizing the Workflow and Key Challenges
General Synthetic Workflow
The diagram below outlines the typical synthetic sequence for producing N-substituted benzimidazolones.
Caption: General synthesis of N-substituted benzimidazolones.
The Challenge of Regioselectivity
When the benzimidazolone ring is unsymmetrical (R' ≠ H), N-substitution can lead to a mixture of isomers.
Caption: Regioselectivity challenge in N-substitution.
Troubleshooting Flowchart: Low Yield in N-Arylation
A logical approach to diagnosing a failed Buchwald-Hartwig reaction.
Caption: Troubleshooting low yield in N-arylation reactions.
Frequently Asked Questions (FAQs)
Q: What is the best analytical method to confirm the regiochemistry of my N-substituted product? A: 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments, are the most definitive methods. An HMBC experiment can show a correlation between the protons on your N-substituent (e.g., the N-CH₂) and the carbons of the benzimidazolone core (C4/C7a), confirming the point of attachment.
Q: Can I perform N-substitution under acidic conditions? A: Generally, no. N-substitution of benzimidazolones requires the nitrogen to act as a nucleophile. Under acidic conditions, the ring nitrogens will be protonated, rendering them non-nucleophilic and shutting down the desired reaction. The reaction requires a basic medium to deprotonate the N-H group.[10]
Q: My final product has very poor solubility in common organic solvents. How can I purify it? A: This is a common issue. First, try dissolving the crude product in a hot, high-boiling point polar aprotic solvent like DMF or DMSO and then precipitate it by adding an anti-solvent like water or diethyl ether. If this fails, trituration (slurrying the solid in a solvent where impurities are soluble but the product is not) can be effective. As a last resort, preparative reverse-phase HPLC may be necessary.
Validated Experimental Protocols
Protocol 1: Synthesis of Benzimidazol-2-one via the CDI Method[8][9]
-
To a round-bottom flask charged with o-phenylenediamine (1.0 eq), add anhydrous acetonitrile (or THF) to make a 0.5 M solution.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 40-60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude solid can be purified by recrystallization from ethanol or by column chromatography (e.g., DCM/Methanol gradient) to afford pure benzimidazol-2-one.
Protocol 2: General Procedure for Mono-N-Alkylation[8][11]
-
To a flask containing benzimidazol-2-one (1.0 eq), add anhydrous DMF and potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the desired alkyl halide (1.05 eq) dropwise.
-
Continue stirring at room temperature (or heat gently to 40-50 °C if the reaction is sluggish) for 6-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazolones. Retrieved from [Link]
-
Tchoukoua, A., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Retrieved from [Link]
-
Dounay, A. B., et al. (2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Bunnell, A. E., et al. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]
- Makarov, I. S., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI.
-
Sabatino, M., et al. (2021). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules. Retrieved from [Link]
-
Bunnell, A. E., et al. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazole. Retrieved from [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2015). Intramolecular arylation of benzimidazoles via Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2017). Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2023). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic pathways for N-arylation of benzimidazoles. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
- Google Patents. (n.d.). Alkylation reaction method of benzimidazoles compounds.
-
ACS Omega. (2017). Route to Benzimidazol-2-ones via Decarbonylative Ring Contraction of Quinoxalinediones. Retrieved from [Link]
-
ResearchGate. (n.d.). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. Retrieved from [Link]
- El-Haty, M. T., et al. (2016). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. Journal of Saudi Chemical Society.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Retrieved from [Link]
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases. Retrieved from [Link]
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2: N-arylation of benzimidazole. Retrieved from [Link]
-
National Institutes of Health. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PubMed Central. Retrieved from [Link]
-
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole. Retrieved from [Link]
-
Revues Scientifiques Marocaines. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, N-substituted benzimidazolones are a critical scaffold, appearing in a wide array of biologically active molecules. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of a key derivative, ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate. We will present a predicted spectrum for this target molecule and compare it with the spectra of relevant analogues, offering a robust framework for the characterization of this important class of compounds.
The Structural Significance of Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is a derivative of benzimidazolone, a heterocyclic compound with a fused benzene and imidazole ring system. The introduction of an ethoxycarbonyl group at the N1 position significantly influences the electronic environment of the entire molecule, which is reflected in its ¹H NMR spectrum. Understanding these spectral nuances is crucial for confirming the successful synthesis and purity of this and related compounds, which are often intermediates in the development of new therapeutic agents.
Predicted ¹H NMR Spectrum: An In-depth Analysis
The ¹H NMR spectrum of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is predicted to exhibit distinct signals corresponding to the aromatic protons of the benzimidazolone core and the protons of the ethyl carboxylate group. The analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) provides a detailed fingerprint of the molecule's structure.
The Aromatic Region (δ 7.0 - 8.0 ppm)
The four protons on the benzene ring of the benzimidazolone core are expected to resonate in the aromatic region of the spectrum. Due to the asymmetry introduced by the N-ethoxycarbonyl group, these four protons are chemically non-equivalent and will likely give rise to a complex multiplet pattern.
-
H-4 and H-7: These protons, being ortho to the nitrogen atoms of the imidazole ring, are expected to be the most deshielded of the aromatic protons. Their chemical shifts are anticipated to be in the range of δ 7.5 - 7.8 ppm.
-
H-5 and H-6: These protons are expected to be more shielded compared to H-4 and H-7, with their signals appearing in the range of δ 7.2 - 7.4 ppm.
The coupling between adjacent aromatic protons (ortho-coupling, ³J) is typically in the range of 7-8 Hz, while meta-coupling (⁴J) is smaller (2-3 Hz). This will result in a series of doublets and triplets, or more complex multiplets, for the aromatic signals.
The Ethyl Group Region (δ 1.4 and 4.4 ppm)
The ethyl group of the N-carboxylate substituent will give rise to two distinct signals:
-
Methylene Protons (-CH₂-): These protons are directly attached to the oxygen atom and are therefore significantly deshielded. They are expected to appear as a quartet around δ 4.4 ppm. The quartet arises from the coupling with the three adjacent methyl protons (n+1 rule, where n=3).
-
Methyl Protons (-CH₃): These protons are more shielded and are expected to resonate as a triplet around δ 1.4 ppm. The triplet is a result of coupling with the two adjacent methylene protons (n+1 rule, where n=2). The typical coupling constant (³J) for an ethyl group is approximately 7 Hz.
Comparative Spectral Analysis
To provide a comprehensive understanding, we will compare the predicted spectrum of our target molecule with that of two key analogues: the parent benzimidazolone and a simple N-acyl benzimidazolone.
| Compound | Aromatic Protons (δ ppm) | N-H Proton (δ ppm) | Ethyl Group Protons (δ ppm) |
| Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate (Predicted) | ~ 7.2 - 7.8 (complex multiplet) | N/A | ~ 4.4 (q, 2H), ~ 1.4 (t, 3H) |
| Benzimidazol-2-one | ~ 7.1 - 7.2 (multiplet) | ~ 10.8 (broad s) | N/A |
| 1-Acetyl-2,3-dihydro-1H-benzo[d]imidazol-2-one | ~ 7.2 - 7.9 (complex multiplet) | N/A | ~ 2.7 (s, 3H, acetyl methyl) |
This comparison highlights the key spectral changes upon N-substitution. The introduction of an acyl group, such as the ethoxycarbonyl or acetyl group, on the nitrogen atom leads to a downfield shift of the aromatic protons due to the electron-withdrawing nature of the carbonyl group. The broad N-H proton signal observed in the unsubstituted benzimidazol-2-one is absent in the N-substituted derivatives.
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate.[1][2]
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.[1]
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
3. Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a routine ¹H spectrum), the spectral width, the acquisition time, and the relaxation delay.
-
Acquire the free induction decay (FID) signal.
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the peak multiplicities and coupling constants to elucidate the final structure.
Workflow for NMR Analysis
The following diagram illustrates the general workflow for obtaining and interpreting an NMR spectrum.
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and spectral analysis.
Conclusion
The ¹H NMR spectrum is an indispensable tool for the structural verification of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of the aromatic and ethyl group protons, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The comparative analysis with related benzimidazolone derivatives provides a valuable context for spectral interpretation. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reproducible NMR data, which is the cornerstone of rigorous chemical research and development.
References
-
LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
-
University of California, Davis. (n.d.). NMR Sample Preparation. [Link]
Sources
A Senior Application Scientist's Guide to the 13C NMR Analysis of Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for mapping the carbon framework of a molecule. This guide provides an in-depth comparative analysis of the 13C NMR spectrum of ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate, a key scaffold in medicinal chemistry. We will delve into the experimental nuances, compare its spectral features with relevant alternatives, and provide the scientific rationale behind the observed chemical shifts.
The Significance of the Benzodiazolone Core
The 2-oxo-2,3-dihydro-1H-benzodiazole, or benzimidazolone, nucleus is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The addition of an ethyl carboxylate group at the N1 position significantly influences the molecule's electronic distribution and, consequently, its interaction with biological targets. A thorough understanding of its 13C NMR spectrum is, therefore, paramount for unambiguous identification, purity assessment, and for tracking chemical modifications.
Experimental Protocol: A Self-Validating Approach
The acquisition of a high-quality 13C NMR spectrum is fundamental to accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the data.
Sample Preparation
-
Solvent Selection : The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium lock signal. However, for compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative. For this analysis, we will proceed with CDCl₃.
-
Concentration : A concentration of 10-20 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for a standard 13C NMR experiment.[1]
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
Data Acquisition
A standard proton-decoupled 13C NMR experiment is performed. This technique simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single peak for each unique carbon atom.[2]
Figure 1: A generalized workflow for the acquisition of a 13C NMR spectrum.
Results and Discussion: A Comparative Spectral Analysis
Predicted 13C NMR Chemical Shifts for the Target Compound
The structure of ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate is presented below with the carbon atoms numbered for the purpose of spectral assignment.
Figure 2: Structure of Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate.
Based on established principles of 13C NMR spectroscopy, the electronegativity of adjacent atoms and the hybridization state of the carbon are the primary factors influencing chemical shifts.[3][4][5] The electron-withdrawing effect of the carbonyl group and the nitrogen atoms will cause a downfield shift (higher ppm value) for the carbons in the heterocyclic ring and the aromatic ring.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum with the experimental data of three key alternatives:
-
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole (Benzimidazolone) : The parent scaffold.
-
Diethyl 2-oxo-1H-benzo[d]imidazole-1,3(2H)-dicarboxylate : A closely related diester.
-
Unsubstituted Benzimidazole : To highlight the effect of the 2-oxo group.
| Carbon Atom | Predicted Chemical Shift (ppm) for Target Compound | 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole (DMSO-d₆) | Diethyl 2-oxo-1H-benzo[d]imidazole-1,3(2H)-dicarboxylate (CDCl₃) | Benzimidazole (DMSO-d₆) |
| C2 | ~155 | 155.1 | ~150 | 141.9 |
| C3a, C7a | ~130-132 | 129.2 | ~128 | 138.4 |
| C4, C7 | ~110-112 | 108.7 | ~110 | 114.5 |
| C5, C6 | ~122-124 | 120.9 | ~123 | 121.7 |
| C=O (Ester) | ~150 | - | ~148 | - |
| -OCH₂- | ~63 | - | ~64 | - |
| -CH₃ | ~14 | - | ~14 | - |
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm).
Analysis of the Comparison:
-
C2 Carbon (Urea Carbonyl): The C2 carbon of the benzimidazolone ring is a urea-type carbonyl and is expected to resonate at a significantly downfield position. In the parent benzimidazolone, this signal appears at 155.1 ppm. The addition of the electron-withdrawing ethyl carboxylate group at N1 in our target compound is expected to have a minor deshielding effect, hence a predicted shift around 155 ppm. In the symmetrically substituted diethyl dicarboxylate, a slightly more shielded environment might be expected, leading to a shift around 150 ppm. The C2 carbon in unsubstituted benzimidazole, being part of an imine-like system, is found at a more upfield position of 141.9 ppm.
-
Aromatic Carbons (C3a, C7a, C4, C5, C6, C7): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the fused heterocyclic ring. The bridgehead carbons (C3a and C7a) are typically found in the 130-140 ppm region. The presence of the electron-withdrawing urea and carboxylate groups leads to a general downfield shift of the aromatic signals compared to unsubstituted benzene. The carbons ortho and para to the nitrogen atoms (C4, C7 and C5, C6) will experience the most significant electronic effects.
-
Ethyl Carboxylate Group: The carbonyl carbon of the ethyl carboxylate group is expected to appear in the range of 150-160 ppm, distinct from the urea carbonyl. The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group will have characteristic signals around 63 ppm and 14 ppm, respectively.
Causality Behind Experimental Choices
The choice of a proton-decoupled 13C NMR experiment is deliberate. While proton-coupled spectra provide information about the number of attached protons (via splitting patterns), the resulting complexity can often obscure the chemical shift information, especially in molecules with multiple overlapping signals. The proton-decoupled experiment provides a clean, unambiguous spectrum where each unique carbon is represented by a single peak, facilitating straightforward analysis and comparison.
Conclusion
The 13C NMR analysis of ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate, while not directly available, can be confidently predicted and interpreted through a comparative approach with structurally related compounds. This guide has provided a robust experimental protocol and a detailed analysis of the expected spectral features. By understanding the influence of the benzimidazolone core and the N-carboxylate substituent on the carbon chemical shifts, researchers can effectively utilize 13C NMR spectroscopy for the unambiguous structural verification of this important class of heterocyclic compounds. This analytical rigor is essential for advancing drug discovery and development programs that rely on these valuable molecular scaffolds.
References
-
Obledo-Benicio, F., Magaña-Vergara, N.E., Pineda-Urbina, K., Perez, D.J., Romero-Chavez, M.M., Mojica-Sanchez, J.P., Ramos-Rodríguez, O.R., & Ramos-Organillo, A. (2020). Structural analysis of intramolecular 1,5-type O/OandS/Ointeractions in diethyl 2-oxo and diethyl 2-thioxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate: Experimental and theoretical study. Journal of Molecular Structure, 1209, 127929. [Link]
-
PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
-
Elguero, J., Goya, P., & Páez, J. A. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]
-
El kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-526. [Link]
-
PubChem. (n.d.). Benzimidazole. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel heterocyclic compounds, mass spectrometry stands as an indispensable analytical technique. The fragmentation patterns observed provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth technical analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate.
Due to the limited availability of direct experimental data for this specific molecule, this guide will leverage established principles of mass spectrometry and draw comparisons with the known fragmentation of structurally related compounds. Our primary comparative analyte will be the foundational core, 1,3-dihydro-2H-benzimidazol-2-one, for which reliable spectral data is available. This approach allows for a robust, deductive analysis of the expected fragmentation pathways, providing valuable insights for researchers working with similar molecular scaffolds.
Core Principles: Predicting Fragmentation of the Target Molecule
Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate is a molecule that incorporates several key functional groups that will dictate its fragmentation behavior under electron ionization. These include an ethyl carbamate moiety, a cyclic urea (benzimidazolone) core, and an aromatic ring. The initial ionization event will likely involve the removal of a non-bonding electron from one of the heteroatoms (oxygen or nitrogen) or a pi electron from the aromatic system, creating a molecular ion (M+•). The subsequent fragmentation of this molecular ion is driven by the stability of the resulting fragment ions and neutral losses.
The fragmentation of the molecular ion is anticipated to proceed through several key pathways:
-
Alpha-Cleavage: This is a common fragmentation mechanism for compounds containing heteroatoms. Cleavage of the bonds adjacent to the nitrogen and carbonyl groups is expected.
-
McLafferty-type Rearrangements: The presence of the ethyl group in the carbamate moiety provides the necessary gamma-hydrogens for a potential McLafferty rearrangement, leading to the elimination of ethylene.
-
Cleavage of the Carbamate Group: The bond between the benzodiazole nitrogen and the carbonyl of the carbamate is a likely point of cleavage, leading to fragments corresponding to the heterocyclic core and the ethyl carboxylate group.
-
Fragmentation of the Benzimidazolone Ring: The core heterocyclic ring can also undergo characteristic cleavages, often involving the loss of small neutral molecules like CO or HCN.
A Comparative Analysis: Fragmentation of 1,3-dihydro-2H-benzimidazol-2-one
To ground our predictions in experimental evidence, we will compare the expected fragmentation of our target molecule with the known mass spectrum of 1,3-dihydro-2H-benzimidazol-2-one. The NIST database provides a reference mass spectrum for this compound (CAS 615-16-7)[1].
The mass spectrum of 1,3-dihydro-2H-benzimidazol-2-one is characterized by a prominent molecular ion peak (m/z 134), indicating the stability of the bicyclic system. Key fragment ions are observed at m/z 106, corresponding to the loss of carbon monoxide (CO), and m/z 79, which can be attributed to the further loss of HCN from the m/z 106 fragment. This fragmentation pattern highlights the characteristic breakdown of the cyclic urea core.
| m/z | Proposed Fragment | Neutral Loss |
| 134 | [M]+• | - |
| 106 | [M - CO]+• | CO |
| 79 | [M - CO - HCN]+ | HCN |
| 78 | [C6H6]+• | C2H2N |
Predicted Fragmentation Pathways for Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate
Based on the fragmentation of 1,3-dihydro-2H-benzimidazol-2-one and general fragmentation principles for carbamates and esters, we can propose the following fragmentation pathways for ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate.
Pathway 1: Fragmentation of the Ethyl Carbamate Side Chain
The ethyl carbamate side chain offers several likely fragmentation points.
-
Loss of Ethoxy Radical: Alpha-cleavage at the carbonyl group can lead to the loss of an ethoxy radical (•OCH2CH3), resulting in a fragment ion at m/z 161.
-
Loss of Ethylene (McLafferty Rearrangement): A six-membered ring transition state involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen can lead to the elimination of a neutral ethylene molecule (C2H4), producing a fragment ion at m/z 178.
-
Cleavage of the N-C Bond: Homolytic cleavage of the bond between the benzodiazole nitrogen and the carbamate carbonyl would generate a radical cation of the benzimidazolone core at m/z 133.
Pathway 2: Fragmentation of the Benzimidazolone Core
Following the initial fragmentation of the side chain, or directly from the molecular ion, the benzimidazolone core is expected to fragment in a manner similar to the unsubstituted compound.
-
Loss of CO: The fragment at m/z 133 (the benzimidazolone radical cation) could lose carbon monoxide to yield a fragment at m/z 105.
-
Loss of HCN: Subsequent loss of hydrogen cyanide from the m/z 105 fragment would result in an ion at m/z 78.
The following table summarizes the predicted major fragment ions for ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate.
| m/z | Proposed Fragment | Proposed Fragmentation Pathway |
| 206 | [M]+• | Molecular Ion |
| 178 | [M - C2H4]+• | McLafferty Rearrangement |
| 161 | [M - •OCH2CH3]+ | Loss of ethoxy radical |
| 133 | [M - CO2C2H5]+ | Cleavage of N-C bond |
| 105 | [M - CO2C2H5 - CO]+ | Loss of CO from m/z 133 |
| 78 | [M - CO2C2H5 - CO - HCN]+ | Loss of HCN from m/z 105 |
Visualizing the Fragmentation Pathways
To further clarify the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and rearrangements.
Caption: Primary fragmentation of the ethyl carbamate side chain.
Caption: Secondary fragmentation of the benzimidazolone core.
Experimental Protocols
For researchers wishing to acquire mass spectral data for ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate or similar compounds, the following general experimental protocol for electron ionization mass spectrometry is recommended.
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source.
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL of a dilute solution (e.g., 100 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Data Analysis:
The resulting mass spectrum should be analyzed for the presence of the molecular ion and the predicted fragment ions. Comparison with the fragmentation patterns of known related compounds, such as 1,3-dihydro-2H-benzimidazol-2-one, will aid in the confirmation of the proposed fragmentation pathways.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation of ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate. By leveraging established fragmentation principles and making judicious comparisons with the experimentally determined fragmentation of the core 1,3-dihydro-2H-benzimidazol-2-one structure, we have outlined the most probable fragmentation pathways. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry who are tasked with the structural elucidation of novel heterocyclic compounds. The provided experimental protocol offers a starting point for obtaining empirical data to validate and refine these predictions.
References
- El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7294-7297.
-
NIST Mass Spectrometry Data Center. (n.d.). 2H-Benzimidazol-2-one, 1,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy benzimidazole. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Benzimidazolinone. Retrieved from [Link]
Sources
A Comparative Guide to the Biological Activity of 2-Oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate Derivatives
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1] Its derivatives have been extensively explored, leading to the development of numerous therapeutic agents.[2] Among these, the 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate scaffold has emerged as a particularly promising framework for the design of novel bioactive compounds. This guide provides a comparative analysis of the biological activities of derivatives of this scaffold, with a focus on anticancer, antimicrobial, and serotonin receptor modulating activities, supported by available experimental data.
The 2-Oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate Core: A Privileged Scaffold
The 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate core presents a unique combination of structural features that contribute to its biological activity. The benzimidazolone moiety provides a rigid, planar system capable of engaging in various non-covalent interactions with biological macromolecules. The carboxylate group at the N1 position offers a versatile handle for chemical modification, allowing for the introduction of diverse substituents to modulate the compound's physicochemical properties and target affinity.
Comparative Analysis of Biological Activities
Anticancer Activity
Derivatives of the 2-oxo-benzimidazole scaffold have demonstrated significant potential as anticancer agents.[3] A study on symmetrical 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate and its arylideneacetohydrazide derivatives revealed potent antiproliferative effects against human colon (HCT-116) and cervical (HeLa) cancer cell lines.[4] The cytotoxic activity, as indicated by IC50 values, is summarized in the table below.
| Compound ID | Arylidene Substituent | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. HeLa |
| 6a | 4-Hydroxy-3-methoxy | 29.5 ± 4.53 | 57.1 ± 6.7 |
| 6b | 4-Dimethylamino | 57.9 ± 7.01 | 65.6 ± 6.63 |
| 6c | 4-Chloro | 40.6 ± 5.42 | 33.8 ± 3.54 |
| Data sourced from[4] |
These findings suggest that substitution on the arylidene ring significantly influences the anticancer potency of these derivatives.[4] Furthermore, some ethyl 2-benzimidazole-5-carboxylate derivatives have been identified as pan-sirtuin (SIRT1-3) inhibitors, which can induce cell cycle arrest and apoptosis in cancer cells.[5]
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data on the ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate series is limited, related structures have shown promising activity. For instance, novel 1,3-dihydro-2H-benzimidazol-2-one analogs have been synthesized and evaluated for their antibacterial properties. The activity of these compounds is often assessed by measuring the zone of inhibition against various bacterial strains.
It has been noted that certain benzimidazole derivatives exhibit significant antifungal activity, with some compounds showing MIC values ranging from 25–62.5 µg/ml against fungal strains, comparable to the standard drug ketoconazole.[2]
Serotonin Receptor Modulation
A significant area of investigation for 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives has been their interaction with serotonin (5-HT) receptors. A series of esters and amides have been synthesized and evaluated for their 5-HT3 and 5-HT4 receptor antagonist and partial agonist activities.[6][7]
A study on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid esters and amides revealed that endo-substituted azabicycloalkyl derivatives were significantly more active as 5-HT3 antagonists than their exo counterparts.[7] Notably, amidic derivatives were found to be approximately 10 times more potent than the corresponding ester derivatives.[7] For instance, compound 12a (an amide derivative) exhibited a Ki of 3.8 nM in a radioligand binding assay and an ED50 of 1 nM/kg in an in vivo reflex assay, demonstrating high potency.[7]
Derivatives of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide have been shown to possess selective affinity for the 5-HT4 receptor.[6] The nature of the substituent at the 3-position of the benzimidazole ring was found to be a critical determinant of the pharmacological outcome.
-
Ethyl or Cyclopropyl Substituents: Compounds with these substituents at the 3-position displayed moderate to high affinity for the 5-HT4 receptor (Ki = 6.7–75.4 nM) and acted as antagonists (pKb = 6.19–7.73).[6]
-
Isopropyl Substituent: In contrast, an isopropyl group at the same position resulted in compounds with moderate and selective 5-HT4 affinity (Ki ≥ 38.9 nM) but with partial agonist activity.[6]
This highlights a subtle structure-activity relationship where a small change in a substituent can switch the pharmacological profile from an antagonist to a partial agonist.
Experimental Protocols
General Synthesis of Ethyl 2-Oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
A common synthetic route to the core scaffold involves the reaction of 1H-benzo[d]imidazol-2(3H)-one with ethyl chloroformate in the presence of a base such as potassium carbonate.
Caption: General synthetic scheme for the core scaffold.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT-116, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[4]
Radioligand Binding Assay for Serotonin Receptors
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor (e.g., 5-HT3 or 5-HT4) are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ICS 205930 for 5-HT3) and various concentrations of the test compounds.[7]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Radioactivity Measurement: The radioactivity of the filters (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the competition binding curves.
Structure-Activity Relationship (SAR) Insights
The collective data allows for the deduction of several key structure-activity relationships for the 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate scaffold and its close analogs.
Caption: Key structure-activity relationships.
Conclusion
The ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate framework and its derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The available data, particularly in the areas of anticancer and serotonin receptor modulation, highlight the significant impact of subtle structural modifications on the pharmacological profile. Further systematic exploration of this scaffold, with a focus on generating comprehensive and comparative biological data, is warranted to unlock its full therapeutic potential.
References
-
Belaziz, S., El Ammari, L., El Ghadraoui, A., & Essassi, E. M. (2014). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. IUCrData, 69(6), o641. [Link]
-
Mishra, J., & Panda, S. S. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 797732. [Link]
-
Turchetta, S., et al. (2002). 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives. Journal of Medicinal Chemistry, 45(18), 3845-3859. [Link]
-
Tonelli, M., et al. (2008). Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386-2401. [Link]
-
Ismail, M., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry, 58(10), 1959-2003. [Link]
-
Tonelli, M., et al. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1-Substituted-2-[(Benzotriazol-1/2-yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386-2401. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules, 27(7), 2195. [Link]
-
Gundla, R., et al. (2015). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica, 7(10), 346-352. [Link]
-
Science.gov. (n.d.). benzimidazole derivative compound: Topics by Science.gov. Retrieved from [Link]
-
Tonelli, M., et al. (2008). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Chemistry & Biodiversity, 5(11), 2386-2401. [Link]
-
Yadav, G., & Singh, U. P. (2021). Structure activity relationship of benzimidazole derivatives. RSC advances, 11(52), 32884-32907. [Link]
-
Vasylenko, O., et al. (2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(22), 7000. [Link]
-
El-Mariah, F. A. A., et al. (2011). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 16(8), 6249-6262. [Link]
-
Al-Busafi, S. N., et al. (2018). Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives. MedChemComm, 9(3), 513-521. [Link]
-
Maslivets, A. N., et al. (2019). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. Pharmaceutical Chemistry Journal, 53(8), 693-697. [Link]
-
Donati, D., et al. (1994). Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists. Journal of Medicinal Chemistry, 37(23), 3918-3925. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with selective affinity for the 5-HT(4) receptor: synthesis and structure-affinity and structure-activity relationships of a new series of partial agonist and antagonist derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a new class of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives as highly potent 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-oxo-2,3-dihydro-1H-benzodiazole-1-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,4-benzodiazepine scaffold remains a privileged structure, renowned for its diverse pharmacological activities. This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: ethyl 2-oxo-2,3-dihydro-1H-benzo[b][1][2]diazepine-1-carboxylate analogs. By systematically exploring the impact of structural modifications on their biological activities, primarily focusing on anticonvulsant and antimicrobial properties, this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents.
The Core Scaffold: A Foundation for Diverse Activity
The ethyl 2-oxo-2,3-dihydro-1H-benzo[b][1][2]diazepine-1-carboxylate core provides a fundamental framework for interaction with various biological targets. The presence of the bicyclic system, the lactam moiety, and the ethyl carboxylate group at the N1 position are key determinants of its pharmacological profile. The ethyl carboxylate, in particular, influences the molecule's lipophilicity and potential for hydrogen bonding, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target receptors.
Anticonvulsant Activity: Unraveling the Structural Requirements
Derivatives of the 1,4-benzodiazepine class have long been mainstays in the treatment of epilepsy. The anticonvulsant effects are primarily mediated through the potentiation of γ-aminobutyric acid (GABA) at the GABA-A receptor. Structure-activity relationship studies have illuminated the critical role of specific substituents in modulating this activity.
A study on a series of 7-(benzylamino)-1H-benzo[b][1][2]diazepine-2,4(3H, 5H)-dione derivatives, a related scaffold, provides valuable insights into the structural requirements for anticonvulsant efficacy. The maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures, was employed to evaluate these compounds.
Table 1: Anticonvulsant Activity of 7-(benzylamino)-1,5-dimethyl-1H-benzo[b][1][2]diazepine-2,4(3H,5H)-dione Analogs in the MES Test [2]
| Compound | R | ED₅₀ (mg/kg) |
| 8a | H | 45.2 |
| 8b | 2-F | 40.1 |
| 8c | 4-F | 36.5 |
| 8d | 4-Cl | 42.8 |
| 8e | 4-CH₃ | 48.7 |
ED₅₀: Median effective dose required to protect 50% of mice from MES-induced seizures.
The data reveals that substitution on the benzylamino ring at the 7-position significantly influences anticonvulsant potency. Notably, the presence of a fluorine atom at the 4-position of the benzyl ring (8c ) resulted in the most potent compound in this series, with an ED₅₀ of 36.5 mg/kg.[2] This suggests that electron-withdrawing groups at this position may enhance binding to the target receptor. In contrast, a methyl group at the same position (8e ) led to a slight decrease in activity compared to the unsubstituted analog (8a ).[2]
Figure 1: Key structural features influencing the anticonvulsant activity of 1,4-benzodiazepin-2-one analogs.
Antimicrobial Potential: A Frontier for Benzodiazepine Analogs
While traditionally known for their CNS effects, benzodiazepine derivatives have also shown promise as antimicrobial agents. A study exploring 1,5-benzodiazepine derivatives, structural isomers of the 1,4-scaffold, revealed significant in vitro activity against various microbial strains.[3] This suggests that the broader benzodiazepine class warrants investigation for anti-infective properties.
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected 1,5-Benzodiazepine Derivatives [3]
| Compound | C. neoformans | C. albicans | E. coli | S. aureus |
| 1v | 2-4 | >128 | 40 | 40 |
| 1w | 4-6 | >128 | 40 | 40 |
MIC: Minimum Inhibitory Concentration.
The results indicate that specific substitutions on the 1,5-benzodiazepine ring system can lead to potent and selective antimicrobial activity.[3] For instance, compounds 1v and 1w demonstrated excellent activity against Cryptococcus neoformans, with MIC values as low as 2-4 µg/mL, while showing equipotent activity against E. coli and S. aureus compared to reference drugs.[3] A preliminary SAR study from this research indicated that substituents on the phenyl and thiophene rings, as well as a thiazole ring at the C2 position and an ethyl carboxylate group at C3, were crucial for antimicrobial activity.[3]
Although this data is for the 1,5-benzodiazepine scaffold, it provides a strong rationale for exploring the antimicrobial potential of the target 1,4-benzodiazepine-1-carboxylate analogs. The electronic and steric properties of substituents on the fused benzene ring and any appended aryl groups are likely to be key determinants of antimicrobial potency and spectrum.
Figure 2: Key structural elements influencing the antimicrobial activity of 1,5-benzodiazepine analogs, providing a basis for exploring 1,4-isomers.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental methodologies are crucial. The following sections outline the general synthetic approach and biological evaluation protocols for this class of compounds.
General Synthesis of 1,4-Benzodiazepin-2-ones
The synthesis of the 1,4-benzodiazepin-2-one scaffold can be achieved through a multi-step sequence, often starting from a substituted 2-aminobenzophenone. A general synthetic pathway is illustrated below.
Figure 3: General synthetic workflow for the preparation of ethyl 2-oxo-1,4-benzodiazepine-1-carboxylate analogs.
Step-by-Step Protocol:
-
Oxime Formation: The starting 2-aminobenzophenone is reacted with hydroxylamine to form the corresponding oxime.
-
Chloroacetylation: The oxime is then treated with chloroacetyl chloride to yield the chloroacetamide intermediate.
-
Cyclization: Intramolecular cyclization is induced by a base, such as sodium hydroxide, to form the 1,4-benzodiazepine-N-oxide ring system.
-
N-Oxide Reduction: The N-oxide is subsequently reduced, for example with phosphorus trichloride, to afford the 1,4-benzodiazepin-2-one core.
-
N1-Alkoxycarbonylation: Finally, the ethyl carboxylate group is introduced at the N1 position by reaction with ethyl chloroformate in the presence of a suitable base.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used primary screening model for anticonvulsant drugs.
Protocol:
-
Animal Model: Male Kunming mice (18-22 g) are typically used.
-
Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% sodium carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Induction of Seizures: At a predetermined time after drug administration (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s duration) is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic extension is calculated for each dose group. The median effective dose (ED₅₀), the dose that protects 50% of the animals, is then determined using probit analysis.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Protocol:
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Cryptococcus neoformans) are cultured to a standardized concentration (e.g., 10⁵ CFU/mL) in an appropriate broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]
Conclusion and Future Directions
The ethyl 2-oxo-2,3-dihydro-1H-benzo[b][1][2]diazepine-1-carboxylate scaffold presents a promising platform for the development of novel therapeutic agents with potential anticonvulsant and antimicrobial activities. This guide has highlighted key structural features that influence these biological properties, drawing on data from closely related analogs.
Future research should focus on the systematic synthesis and evaluation of a library of these specific analogs, with diverse substitutions at the C7 position and on the C5-phenyl ring. Quantitative SAR studies will be instrumental in elucidating the precise electronic and steric requirements for optimal activity and selectivity. Furthermore, exploration of other biological activities, such as anxiolytic, hypnotic, and anticancer effects, could unveil new therapeutic applications for this versatile chemical class. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of new lead compounds with improved efficacy and safety profiles.
References
-
Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. PMC. [Link]
-
In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Synthesis and anticonvulsant activity of some novel 7-(benzylamino) -1H-benzo[b][1][2]diazepine-2,4(3H, 5H)-dione derivatives. ResearchGate. [Link]
-
Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. ResearchGate. [Link]
-
Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. [Link]
-
Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. ResearchGate. [Link]
-
1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships. PubMed. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]
-
An Efficient Catalytic Synthesis and Antimicrobial Activities of Derivatives of 2-Ethoxycarbonyl(carboxyl)-4-substituted phenyl-2,3-dihydro-1H-benzo[b][1][2]diazepine. SIOC Journals. [Link]
-
Anticonvulsant Activity of Azirino[1,2-d][1][2]Benzodiazepines and Related 1,4-Benzodiazepines in Mice. ResearchGate. [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
-
An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds. Semantic Scholar. [Link]
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. MDPI. [Link]
-
Efficient one pot synthesis of[1][2][5]triazolo[4,3-α][1][2] benzodiazepines derivatives. JOCPR. [Link]
-
Synthesis and anticonvulsant screening of n-aryl-2-(3-oxo-1,4-benzothiazin-2yl) acetamides derivative. ResearchGate. [Link]
-
Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. PubMed Central. [Link]
-
Antimicrobial properties of heterocyclic compounds against clinical mastitis isolates. SciELO Brasil. [Link]
-
Synthesis and Antimicrobial Activity ofSome New 2-Substituted Benzothiazole Derivatives. ResearchGate. [Link]
-
Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. Der Pharma Chemica. [Link]
-
An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. PubMed. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Synthesis and evaluation of 7-substituted-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-ones as anticonvulsant and hypnotic agents. ResearchGate. [Link]
-
In vitro: The Antibacterial Activity of Some Heterocyclic compounds. ResearchGate. [Link]
Sources
- 1. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate Derivatives for Drug Discovery
This guide provides an in-depth analysis of the X-ray crystallography data for ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate derivatives. It is intended for researchers, scientists, and drug development professionals who are leveraging structural biology to inform medicinal chemistry efforts. We will delve into the subtle yet significant structural variations that arise from different substitutions on the benzimidazole core, offering insights into how these changes can influence molecular interactions and, ultimately, biological activity.
The benzimidazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. Understanding the three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for rational drug design. It allows for the precise mapping of intermolecular interactions with biological targets, paving the way for the development of more potent and selective therapeutics.
The Importance of Crystallographic Data in Structure-Activity Relationship (SAR) Studies
The ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate core presents multiple points for chemical modification. The addition of various substituents can dramatically alter the molecule's electronic properties, conformation, and ability to form hydrogen bonds and other non-covalent interactions. X-ray crystallography provides empirical evidence of these changes, transforming hypothetical models into tangible structural data. This allows for a detailed comparison of how different functional groups impact the overall molecular architecture and packing in the solid state, which can be correlated with observed biological activities.
Case Study: Crystal Structure of Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
To illustrate the power of this approach, we will examine the crystal structure of a specific derivative, ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. This compound serves as an excellent exemplar for understanding the key structural features of this class of molecules.
Synthesis and Crystallization
The synthesis of this derivative was achieved through the reaction of N-(3-bromopropyl)phthalimide with 1-ethoxycarbonyl-benzo[d]imidazol-2(3H)-one.[1] Single crystals suitable for X-ray diffraction were obtained, allowing for a detailed structural elucidation.
Experimental Workflow: Synthesis and Crystallization
Caption: Workflow for synthesis, purification, and crystallographic analysis.
Crystallographic Data and Structural Analysis
The crystal structure of ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate was solved and refined to a high degree of precision.[1] The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₁H₁₉N₃O₅ |
| Molecular Weight | 393.39 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.2850 (7) |
| b (Å) | 10.6663 (12) |
| c (Å) | 16.505 (2) |
| α (°) | 86.454 (7) |
| β (°) | 83.424 (8) |
| γ (°) | 89.376 (7) |
| Volume (ų) | 922.5 (2) |
| Z | 2 |
| R-factor | 0.051 |
Table 1: Crystallographic data for ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate.[1]
The benzimidazole ring system is essentially planar, a common feature for this core. A noteworthy observation is the dihedral angle of 82.37 (8)° between the phthalimido and benzimidazole ring systems, indicating they are nearly orthogonal to each other.[1] This perpendicular arrangement is a critical piece of structural information for understanding how the molecule will present its functional groups for interaction with a target protein.
In the crystal lattice, the molecules are organized through a network of C—H⋯O hydrogen bonds and C—H⋯π contacts, leading to stacking along the b-axis.[1] The identification of these specific intermolecular interactions is crucial for predicting crystal packing and for understanding potential interactions in a biological environment.
A Comparative Framework for Derivative Analysis
While the detailed crystal structure of only one derivative is publicly available, a comparative guide can be structured by proposing a series of derivatives and outlining the expected structural variations. By systematically modifying the substituent at the N-3 position, for example, one could investigate the impact on the overall conformation and intermolecular interactions.
Proposed Derivatives for Comparative Study:
-
Ethyl 2-oxo-3-benzyl-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate: Introduction of a flexible benzyl group could lead to different crystal packing arrangements driven by π-π stacking interactions.
-
Ethyl 2-oxo-3-(4-methoxybenzyl)-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate: The addition of an electron-donating methoxy group on the benzyl ring could influence the electronic properties and potentially introduce new hydrogen bonding opportunities.
-
Ethyl 2-oxo-3-(4-nitrobenzyl)-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate: The electron-withdrawing nitro group would significantly alter the electronics and could lead to different intermolecular packing motifs.
Logical Flow: From Synthesis to Comparative Structural Insights
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate
For researchers, scientists, and professionals in drug development, the robust characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of analytical techniques for the structural elucidation and purity assessment of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The principles and methodologies discussed herein are broadly applicable to the wider class of benzimidazole derivatives.
The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1] The title compound, featuring a carbamate substituent on the benzimidazolone core, requires a multi-technique approach to unambiguously determine its structure and purity. This guide will delve into the practical application and comparative strengths of key analytical methods, supported by experimental data from closely related analogs.
The Analytical Workflow: A Multi-faceted Approach
The comprehensive characterization of a synthesized compound like ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate is not reliant on a single technique but rather on the convergence of data from several orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence characterization.
Figure 1: A typical analytical workflow for the characterization of a novel synthetic compound, emphasizing the interplay between different techniques.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise chemical structure of an organic molecule in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate, we would expect to see distinct signals for the aromatic protons of the benzimidazole ring system, as well as the ethyl group of the carbamate.
Expected ¹H NMR Signals:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.0 - 8.0 | Multiplets | 4 |
| -CH₂- (ethyl) | ~4.4 | Quartet | 2 |
| -CH₃ (ethyl) | ~1.4 | Triplet | 3 |
| N-H | Variable, broad | Singlet | 1 |
Note: The exact chemical shifts can be influenced by the solvent and other structural features.
¹³C NMR Spectroscopy
Carbon-13 NMR provides a count of the number of non-equivalent carbons in a molecule. The chemical shifts of the carbon signals are indicative of their hybridization and chemical environment.
Expected ¹³C NMR Signals:
| Carbon | Expected Chemical Shift (ppm) |
| C=O (amide) | 150 - 160 |
| C=O (ester) | 165 - 175 |
| Aromatic (6C) | 110 - 140 |
| -CH₂- (ethyl) | ~60 |
| -CH₃ (ethyl) | ~14 |
For complex benzimidazole derivatives, 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy.
For ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate (C₁₀H₁₀N₂O₃), the expected exact mass is 206.0691 g/mol .
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a liquid chromatograph (LC) system coupled to a mass spectrometer (MS). A C18 column is commonly used for the separation of such compounds.
-
Ionization: Utilize an appropriate ionization source, such as electrospray ionization (ESI), to generate gas-phase ions. Benzimidazole derivatives can often be detected in both positive and negative ion modes.[2]
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights.
Figure 2: A simplified workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
III. X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is considered the "gold standard" for structural elucidation, providing precise bond lengths, bond angles, and stereochemistry.
For a closely related compound, ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate, X-ray crystallography revealed that the phthalimido and benzimidazole ring systems are essentially planar and nearly orthogonal to each other.[3][4] This level of detailed structural information is unattainable by other techniques.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Comparison of Analytical Techniques:
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment, stereochemistry in solution. | Non-destructive, provides detailed structural information. | Requires soluble sample, can be complex to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity, small sample amount required. | Does not provide detailed connectivity information. |
| X-Ray Crystallography | Precise 3D structure in the solid state, absolute stereochemistry. | Unambiguous structural determination. | Requires a suitable single crystal, solid-state structure may differ from solution conformation. |
| Infrared Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited structural information, complex spectra. |
| HPLC | Purity, quantification. | High resolution, quantitative. | Requires a suitable chromophore for UV detection. |
IV. Infrared (IR) Spectroscopy and High-Performance Liquid Chromatography (HPLC)
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate, characteristic absorption bands would be expected for the N-H bond, the aromatic C-H bonds, and the two distinct carbonyl (C=O) groups (amide and ester).
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a compound. By developing a suitable chromatographic method, one can separate the target compound from any impurities, starting materials, or byproducts. The purity is typically determined by measuring the peak area of the main component relative to the total peak area in the chromatogram. Purity of ≥99% as determined by HPLC is often a requirement for compounds intended for biological testing.[5]
Conclusion
The thorough characterization of ethyl 2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate, and indeed any novel chemical entity, necessitates a synergistic application of multiple analytical techniques. While NMR and mass spectrometry form the foundation for structural elucidation, X-ray crystallography provides the ultimate confirmation of the solid-state structure. Complementary techniques such as IR spectroscopy and HPLC are crucial for confirming the presence of key functional groups and assessing purity, respectively. By judiciously employing this suite of analytical tools, researchers can ensure the scientific rigor and integrity of their work, paving the way for successful drug discovery and development.
References
-
Belaziz, D., Kandri Rodi, Y., Kandri Rodi, A., El Ammari, L., Saadi, M., & Essassi, E. M. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o641–o642. Retrieved from [Link]
-
Belaziz, D., Kandri Rodi, Y., Kandri Rodi, A., El Ammari, L., Saadi, M., & Essassi, E. M. (2013). Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o641–o642. Retrieved from [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81–88. Retrieved from [Link]
-
Shaaban, M., Al-Dhfyan, A., & Abdel-Wahab, B. F. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(42), 35356–35373. Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. mzCloud – Ethyl 4 2 thioxo 2 3 dihydro 1H benzimidazol 1 yl benzoate [mzcloud.org]
- 3. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-oxo-3-(3-phthalimidoprop-yl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-Oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of various pharmacologically active agents.[1] This inherent bioactivity necessitates a cautious approach to its handling and disposal to mitigate potential risks to personnel and the environment.
Inferred Hazard Profile: A Data-Driven Assessment
Given the absence of a dedicated SDS, we turn to data from analogous structures to construct a reliable hazard profile. A structurally related compound, ethyl 2-oxo-1,3-benzoxazole-3-carboxylate, is classified as harmful if swallowed (Acute toxicity - Oral, Category 4).[2] Furthermore, other benzimidazole derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[3][4]
Therefore, it is prudent to handle ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate as a hazardous substance with the following potential classifications:
| Hazard Classification | GHS Hazard Statement | Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on data for ethyl 2-oxo-1,3-benzoxazole-3-carboxylate.[2] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Inferred from related benzimidazole compounds.[3][4] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Inferred from related benzimidazole compounds.[3][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Inferred from related benzimidazole compounds.[3][4] |
The presence of the carbamate functional group also warrants special consideration. The U.S. Environmental Protection Agency (EPA) has specific regulations for wastes generated during carbamate production, categorizing them as hazardous.[5][6] This further underscores the necessity of treating this compound as hazardous waste.
Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to ensure the safe and compliant disposal of ethyl 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate.
Sources
- 1. Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 2-oxo-1,3-benzoxazole-3-carboxylate|17280-90-9 - MOLBASE Encyclopedia [m.molbase.com]
- 3. 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid | C8H6N2O3 | CID 780757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C12H12O3 | CID 10910629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
